H-Gln(Trt)-OH

Catalog No.
S726842
CAS No.
102747-84-2
M.F
C24H24N2O3
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Gln(Trt)-OH

CAS Number

102747-84-2

Product Name

H-Gln(Trt)-OH

IUPAC Name

(2S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m0/s1

InChI Key

XIFFJPJZPDCOJH-NRFANRHFSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N

Synonyms

H-Gln(Trt)-OH;102747-84-2;N'-Trityl-L-glutamine;(S)-2-Amino-5-oxo-5-(tritylamino)pentanoicacid;(2S)-2-amino-5-oxo-5-(tritylamino)pentanoicacid;AmbotzHAA6660;AC1OLRAW;H-Gln(Trt)-OH.H2O;N-|A-Trityl-L-glutamine;SCHEMBL7850584;CTK3J1672;MolPort-003-981-812;H-Gln(Trt)-2-ChlorotritylResin;ZINC4899661;ANW-59248;AKOS015923027;AKOS015962852;AM81780;AN-7772;RTR-000655;AC-19199;AJ-52578;AK-41205;ST24036011;V1062

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)[O-])[NH3+]

Chemical Identity and Core Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical information for H-Gln(Trt)-OH.

Property Description
Chemical Name This compound [1]
CAS Registry Number 102747-84-2 [1] [2] [3]
Molecular Formula C₂₄H₂₄N₂O₃ [1]
Molecular Weight 388.46 g/mol (anhydrous) [1]
Synonym N-delta-Trityl-L-glutamine [3]

This compound is classified as an amino acid derivative. The "H-" denotes a free amino group (-NH₂), and the "-OH" denotes a free carboxylic acid group. The "Trt" refers to the trityl (triphenylmethyl) protecting group attached to the side-chain amide nitrogen of the glutamine residue. This protection is essential to prevent side reactions, such as intramolecular cyclization or aspartimide formation, during the synthesis of peptides [1] [3].

Technical Specifications and Handling

This table outlines key physical, chemical, and safety data for this compound.

Category Specification
Appearance White to off-white powder [1] [4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1]
Storage Conditions Keep in a dark place, in an inert atmosphere, at 2-8°C [1]
pKa 2.22 ± 0.10 (Predicted) [1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1]

The compound is also commonly available in a hydrated form (this compound · xH₂O), which has a molecular weight of 406.5 g/mol for the monohydrate. It is critical to refer to the Certificate of Analysis for lot-specific data, including the exact water content [3].

Role in Peptide Synthesis

This compound is a fundamental building block, or derivative, of the amino acid L-glutamine. Its primary application is in Solid-Phase Peptide Synthesis (SPPS), a technique widely used in research and drug development to create custom peptides [5].

The trityl (Trt) group on the side chain is considered an "acid-labile" protecting group. This property is key to its utility, as it remains stable during the repetitive cycles of chain elongation in Fmoc-based SPPS but can be readily removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA) [1].

The following diagram illustrates the general workflow of how protected amino acids like this compound are utilized in peptide synthesis.

A Protected Amino Acid Building Block (e.g., this compound) B Coupling Reaction (Activated carboxyl group reacts with growing peptide chain) A->B C Deprotection of Main Chain (Fmoc group removal with a base) Side-chain (Trt) remains intact B->C D Elongated Peptide Chain (Ready for next coupling cycle) C->D Repeat Cycle D->B Repeat Cycle E Final Cleavage & Global Deprotection (Strong acid, e.g., TFA, removes Trt group and releases peptide from resin) D->E F Synthetic Peptide (Free Glutamine side chain restored) E->F

Workflow of protected amino acid use in solid-phase peptide synthesis

Commercial Availability

This compound is readily available from multiple chemical suppliers. The table below provides a snapshot of available product specifications.

Supplier / Product Number Purity Packaging Price
TRC (G410190) [1] Information Missing 250 mg $55
Usbiological (240864) [1] 99+% 1 g $179
Matrix Scientific (093512) [1] 95+% 5 g $202
Chengdu Kelong Chemical [2] Information Missing 200 kg (bulk) Quote Required

For laboratory-scale research, packaging is available from 250 mg upwards. For industrial-scale drug development, manufacturers like Chengdu Kelong Chemical Co., Ltd. can supply the compound in bulk quantities up to 200 kg [2].

Related Protected Glutamine Derivatives

In peptide synthesis, the glutamine side chain is protected with a Trt group in various amino acid derivatives that use different main-chain protecting groups. The most common related derivatives are:

  • Fmoc-Gln(Trt)-OH (CAS# 132327-80-1): This is the most widely used derivative for Fmoc-SPPS. It features an Fmoc group on the main chain amino group, which is removed with a base during synthesis, while the Trt group on the side chain remains stable [6] [7] [5].
  • Z-Gln(Trt)-OH (CAS# 132388-60-4): This derivative uses a carbobenzoxy (Z) group for the main chain protection, which is typically removed by catalytic hydrogenation [4].

References

Summary of Identified Safety Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key safety and handling data available from the search results.

Property Information
CAS Number 102747-84-2 [1] [2] [3]
Molecular Formula C₂₄H₂₄N₂O₃ [2] [3]
Molecular Weight 388.46 g/mol (anhydrous) [2]
Physical Form Solid powder [2]
Storage Conditions Keep in a dark place, in an inert atmosphere, at 2-8°C [2] [3]
GHS Hazard Statements H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) [2]
Personal Protective Equipment (PPE) Eyeshields, Gloves, type N95 (US) or type P1 (EN143) respirator filter [4]

Application and Experimental Context

While the search results do not include specific experimental protocols for H-Gln(Trt)-OH itself, they clearly indicate its primary use. This compound is a protected form of the amino acid glutamine, where the side chain functional group is blocked by a trityl (Trt) group to prevent unwanted reactions during chemical synthesis [5] [4].

This protected amino acid is specifically used in Solid-Phase Peptide Synthesis (SPPS) [5]. The following diagram outlines the general workflow of SPPS to illustrate where this compound would be utilized.

spps Resin Resin Deprotect Deprotect Resin->Deprotect 1. Fmoc Removal Wash Wash Deprotect->Wash 2. Wash Couple Couple Couple->Wash 4. Wash Wash->Couple 3. Couple Amino Acid Repeat Repeat Wash->Repeat 5. Cycle Repeated Cleave Cleave Repeat->Cleave 6. Cleave & Deprotect Final Final Cleave->Final Crude Peptide

In this Fmoc-SPPS strategy, this compound would be used in Step 3 ("Couple Amino Acid") to incorporate a glutamine residue into the growing peptide chain. The trityl group on its side chain remains stable during the repetitive cycles and is only removed during the final cleavage step.

How to Obtain the Official MSDS

  • Check Supplier Websites Directly: The most reliable source for an MSDS is the manufacturer or distributor. You can visit the websites of chemical suppliers like Sigma-Aldrich (now MilliporeSigma) [6], Alfa Chemistry, or others listed in the search results [2].
  • Use the CAS Number: Search the internet using the specific CAS Number 102747-84-2. This is the most precise way to find chemical information.
  • Request the Document: Suppliers often provide an MSDS download link on their product pages. If it's not readily available, you can contact them directly to request a copy.

References

solid-phase peptide synthesis SPPS H-Gln(Trt)-OH protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SPPS and Fmoc-Gln(Trt)-OH

Solid-Phase Peptide Synthesis (SPPS) is a foundational method for assembling peptides on an insoluble solid support, introduced by Robert Bruce Merrifield. This method allows for the sequential addition of amino acids, with purification at each step simply achieved by washing the resin, making it highly efficient and amenable to automation [1].

The Fmoc/tBu strategy is an orthogonal protection scheme that is now the method of choice for most routine peptide synthesis. In this approach:

  • The Fmoc (9-Fluorenylmethoxycarbonyl) group protects the alpha-amino group and is removed with a base, typically piperidine [2].
  • The tBu (tert-butyl) group and other acid-labile groups (like Trt) protect reactive side chains and are removed during the final strong acid cleavage from the resin [2].

Fmoc-Gln(Trt)-OH incorporates glutamine, an amino acid whose side-chain amide (CONH₂) is generally unreactive. However, the Trt (trityl) group is used for certain side-chain protections and is highly acid-labile, requiring milder cleavage conditions [3]. Its primary role in glutamine is to prevent side reactions, such as intramolecular cyclization to form a pyroglutamyl derivative, during the synthesis process. The trityl group offers improved solubility of the protected amino acid and peptide intermediate in organic solvents.

Key Reagents and Parameters for SPPS with Fmoc-Gln(Trt)-OH

The table below summarizes the essential reagents and parameters for successfully incorporating Fmoc-Gln(Trt)-OH into a peptide sequence.

Parameter Specification for Fmoc-Gln(Trt)-OH Notes / Purpose
Protecting Group Trt (Trityl) on the side chain Removed with TFA during final cleavage [3].
Cleavage Conditions Standard TFA Cocktail (e.g., TFA/Water/TIS 95:2.5:2.5) The Trt group is efficiently removed under these standard conditions [2].
Coupling Reagents HATU, HBTU, HCTU [3] [4] / DIC [2] HATU/HBTU with HOAt/HOBt are common for efficient coupling. DIC is used with OxymaPure as a low-explosion-risk alternative [3].
Additives HOAt, HOBt, or OxymaPure [3] Additives suppress racemization and improve coupling efficiency.
Coupling Solvent DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) Anhydrous conditions are preferred.
Deprotection Reagent 20-40% Piperidine in DMF [2] Removes the Fmoc group.
Resin Compatibility Rink Amide MBHA, Wang, 2-Chlorotrityl Chloride (2-CTC) Choice depends on desired C-terminus (amide vs. acid).

Detailed Step-by-Step SPPS Protocol

The following workflow outlines the cyclical process of SPPS. Note that the initial amino acid must first be anchored to the resin.

spps_workflow Start Start: Resin Swelling A 1. Fmoc Deprotection (20-40% Piperidine in DMF) Start->A B 2. Washing (DMF, multiple times) A->B C 3. Coupling Fmoc-Gln(Trt)-OH, HBTU/HATU, DIPEA in DMF B->C D 4. Washing (DMF) C->D E Sequence Complete? D->E F Repeat Cycle for Next Fmoc-AA E->F No G Final Fmoc Deprotection E->G Yes F->A H Cleavage & Global Deprotection (TFA/Scavengers) G->H End Crude Peptide H->End

1. Resin Swelling and Preparation

  • Transfer the pre-loaded resin (e.g., Fmoc-Gln(Trt)-OH attached to Rink Amide resin) to a peptide synthesis reactor.
  • Swell the resin by adding an inert solvent (e.g., DCM or DMF) and gently agitate for 15-30 minutes. This solvates the polymer beads, allowing reagents to penetrate freely [2].

2. Fmoc Deprotection (Cycle)

  • Drain the swelling solvent.
  • Treat the resin with a solution of 20% piperidine in DMF (v/v). Use two treatments of 5-10 minutes each or a single treatment of 3-5 minutes under microwave assistance to ensure complete Fmoc removal.
  • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all piperidine and byproducts [2].

3. Coupling of Fmoc-Gln(Trt)-OH

  • Activation: In a separate vessel, prepare the activated ester of the incoming Fmoc-amino acid. For 1 mmol of resin, dissolve 4 equivalents of Fmoc-Gln(Trt)-OH and 4 equivalents of HBTU (or HATU) in a minimum volume of DMF. Then, add 8 equivalents of DIPEA (N,N-Diisopropylethylamine) to activate the carboxyl group. Pre-activate for 30-60 seconds [2] [4].
  • Reaction: Add the activation mixture to the resin. Agitate the reaction vessel for 30-90 minutes at room temperature. For difficult sequences, coupling times can be extended, or double-coupling strategies can be employed.
  • Post-coupling: Drain the coupling solution and wash the resin with DMF (3 times).

4. Repetition and Completion

  • Steps 2 and 3 are repeated for each amino acid in the sequence, elongating the peptide chain from the C-terminus to the N-terminus [1].
  • After the final amino acid coupling, perform a final Fmoc deprotection step to yield a free N-terminus.

5. Cleavage and Global Deprotection

  • Wash the resin after the final deprotection with DMF, then methanol, and dry it.
  • Prepare a cleavage cocktail. A standard mixture is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5). TFA cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups. Scavengers like TIS and water prevent cationic side reactions [2].
  • Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.
  • Filter the mixture to separate the cleaved peptide solution from the spent resin.
  • Precipitate the crude peptide by adding it to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and lyophilize the resulting powder [2].

Common Side Reactions and Troubleshooting

The synthesis of peptides containing glutamine can be prone to specific side reactions. The Trt protection on Gln helps mitigate some of these issues.

side_reactions Gln Fmoc-Gln(Trt)-OH Protected Problem1 Incomplete Deprotection (High Piperidine Concentration & Extended Time) Gln->Problem1 Mitigation: Problem2 Pyroglutamate Formation (Use of Trt Protection) Gln->Problem2 Mitigation: Problem3 Aspartimide Formation (Use of HOBt/Oxyma, Mild Deprotection) Gln->Problem3 Mitigation: Effect1 Effect: Truncated Sequences Problem1->Effect1 Effect2 Effect: Deletion at Gln Position Problem2->Effect2 Effect3 Effect: Deamidation/ Racemization Problem3->Effect3

  • Challenge: Incomplete Coupling or Deprotection. This can lead to truncated peptide sequences.
    • Solution: Monitor coupling completion with qualitative tests (e.g., Kaiser test). If incomplete, perform a double coupling. Ensure fresh, high-concentration piperidine is used for deprotection.
  • Challenge: Aspartimide Formation. While more common with Asp, it can occur with other residues under basic conditions.
    • Solution: Use the additive Oxyma instead of HOBt, which is less prone to base-induced side reactions. If using HOBt, avoid excessive deprotection times [3].
  • Challenge: Solvent and Waste. Conventional SPPS uses large volumes of DMF.
    • Solution: Investigate Minimal-Rinsing SPPS (MR-SPPS) strategies, which can significantly reduce solvent consumption and improve Process Mass Intensity (PMI) without sacrificing purity [5].

Analytical and Purification Strategies

After cleavage and precipitation, the crude peptide requires analysis and purification.

  • Analysis: Use Analytical HPLC and Mass Spectrometry (LC-MS) to assess the identity and purity of the crude product. This helps determine the success of the synthesis and the complexity of the purification [4].
  • Purification: Purify the peptide using Preparative Reverse-Phase HPLC. The pure fractions are collected and lyophilized to obtain the final product as a powder [1].
  • Disulfide Bridge Formation: If your peptide contains multiple cysteine residues (e.g., cyclic peptides like the one in [4]), oxidative folding is required after cleavage. This can be achieved by dissolving the linear peptide in a buffer (e.g., 0.1 M Tris-HCl, pH 7.7-8.7) with reduced and oxidized glutathione, and the reaction is monitored by HPLC [2].

Conclusion

The use of Fmoc-Gln(Trt)-OH in SPPS provides a robust and reliable method for incorporating glutamine into peptide sequences while minimizing side reactions. Adherence to the detailed protocol—using recommended coupling reagents, efficient deprotection, and a standard TFA cleavage cocktail—will yield crude peptides of high quality, facilitating easier final purification. The move towards more sustainable SPPS practices, such as reduced solvent rinsing, further enhances the applicability of this method in modern peptide drug development.

References

H-Gln(Trt)-OH coupling reagents PyBOP

Author: Smolecule Technical Support Team. Date: February 2026

PyBOP as a Coupling Reagent

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-class coupling reagent widely used in both solid-phase and solution-phase peptide synthesis to form amide bonds [1] [2].

  • Advantage over BOP Reagent: PyBOP was developed as a superior alternative to the BOP reagent. While both are highly efficient, BOP produces a carcinogenic byproduct, hexamethylphosphoramide (HMPA). PyBOP generates less hazardous byproducts, improving workplace safety [1] [2] [3].
  • Minimizes Racemization: PyBOP helps minimize racemization (epimerization) during the activation of protected amino acids, which is crucial for obtaining peptides with correct stereochemistry [2] [4].
  • Application for Glutamine: The side-chain of H-Gln(Trt)-OH is protected with a trityl (Trt) group. This bulky protecting group can sometimes lead to slower coupling rates. PyBOP is known for its high reactivity and is suitable for coupling standard as well as moderately hindered amino acids [2] [4].

Protocol: Coupling this compound using PyBOP

The following protocol is adapted from standard solid-phase peptide synthesis (SPPS) procedures [5]. It assumes you are coupling this compound to a growing peptide chain attached to a solid support resin.

  • Workflow Overview:

Start Start: Resin-bound Peptide Deprotect Deprotect N-terminus (e.g., with Piperidine) Start->Deprotect Activate Activate this compound Deprotect->Activate Couple Coupling Reaction Activate->Couple Wash Wash Resin Couple->Wash Test Kaiser (Ninhydrin) Test Wash->Test Next Next Synthesis Cycle Test->Next Negative Fail Repeat Coupling Test->Fail Positive Fail->Activate

  • Step-by-Step Procedure:
  • N-Terminal Deprotection: Fully remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard deprotection protocols for your protecting group. Wash the resin thoroughly to remove deprotection by-products [5].
  • Preparation of Activation Solution:
    • Dissolve This compound (1.1 equivalents, relative to the resin loading) in a minimum volume of anhydrous DMF (approx. 5 mL per gram of resin) [5].
    • To this solution, add PyBOP (1.1 equivalents) [5].
    • Finally, add a base, Diisopropylethylamine (DIPEA) (2.2 equivalents), to initiate the formation of the active ester [6] [5]. The solution may be briefly vortexed or shaken to mix.
  • Coupling Reaction: Add the activation solution directly to the resin. Shake or mix the reaction vessel to ensure the resin is fully suspended. The typical coupling time is between 10 to 60 minutes at room temperature [5]. For this compound, coupling is typically efficient within this range.
  • Completion Check: After the coupling time, perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) means the reaction is incomplete [5].
  • Washing: Once the test is negative, drain the coupling mixture and wash the resin thoroughly with DMF (3 times), DCM (3 times), and optionally with methanol [5].

Comparative Reagent Data

The table below summarizes key coupling reagents to help you understand PyBOP's position among available options [2].

Reagent Name Class Key Characteristics Typical Use Case
PyBOP Phosphonium High efficiency, low racemization, less toxic byproduct than BOP General-purpose coupling, suitable for this compound
BOP Phosphonium Efficient, but produces carcinogenic HMPA byproduct Largely superseded by PyBOP
HBTU/TBTU Aminium/Uronium Very efficient, fast coupling, low racemization when used with HOBt General-purpose, popular in modern SPPS
HATU Aminium/Uronium Faster coupling and even less epimerization than HBTU Difficult couplings, superior performance
DIC/HOBt Carbodiimide Classic combination, requires additive (HOBt) to minimize racemization General-purpose, cost-effective
PyBrOP Phosphonium More reactive than PyBOP Coupling sterically hindered N-methyl amino acids

Practical Considerations for this compound

  • Handling and Storage: PyBOP is moisture-sensitive and should be stored in a desiccator at -20°C [7] [3]. Always use anhydrous solvents and work under an inert atmosphere when possible for optimal results.
  • Solubility: PyBOP is highly soluble in polar aprotic solvents like DMF, which is the standard solvent for SPPS [7] [8].
  • Troubleshooting: If coupling is slow or incomplete, consider:
    • Extending Coupling Time: For difficult sequences, coupling can be extended to several hours [4].
    • Using Additives: Although not always necessary with PyBOP, adding HOBt (1.1 equivalents) can further suppress any potential racemization [2] [5].
    • Double Coupling: Performing a second identical coupling cycle can help drive difficult reactions to completion.

Safety Information

PyBOP is classified as an irritant [1] [7]. Always review its Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE) including a lab coat, gloves, and safety glasses is mandatory.

I hope these detailed application notes assist in your research and development efforts. Should you require further clarification on any of the protocols or data, please feel free to ask.

References

Fmoc Deprotection for H-Gln(Trt)-OH: A Detailed Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantage is orthogonality with acid-labile protecting groups, such as the trityl (Trt) group used to protect the side chain of glutamine (Gln) [1]. This document provides a detailed, practical protocol for the efficient deprotection of the Fmoc group from H-Gln(Trt)-OH, ensuring the preservation of the glutamine side chain.

Theoretical Background and Reaction Mechanism

The Fmoc group is a base-labile carbamate. Deprotection proceeds via a two-step mechanism that culminates in a spontaneous E1cb elimination [2]:

  • Deprotonation: A secondary amine base (e.g., piperidine) abstracts the relatively acidic proton from the 9-position of the fluorenyl ring system. This proton has a pKa of ~23 in DMSO, making it susceptible to mild bases [2].
  • Elimination: The resulting carbanion eliminates the carbamate, producing dibenzofulvene (DBF) and the free amine [3] [2].
  • Scavenging: The highly reactive DBF is quickly trapped by piperidine to form a stable dibenzofulvene-piperidine adduct. This scavenging step is crucial as it prevents DBF from reacting with nucleophilic sites on the peptide itself, which would lead to permanent side-products [3] [4].

The trityl (Trt) group on the side chain of glutamine is completely stable under these basic conditions and will only be removed during the final global deprotection with strong acids like trifluoroacetic acid (TFA) [1] [5].

Experimental Protocol

This protocol is adapted for standard manual SPPS or batch synthesis in solution.

Materials and Reagents
Item Specification/Note
This compound Resin Peptide resin with Fmoc-protected N-terminus.
Piperidine Reagent grade, ~99% purity.
N,N-Dimethylformamide (DMF) Peptide synthesis grade, low in amines and water.
Dichloromethane (DCM) Anhydrous, for washing.
Nitrogen Gas Inert for atmosphere (if required).
Equipment
  • Solid-phase peptide synthesis vessel (if using resin) OR a round-bottom flask with stir bar (for solution-phase).
  • Vacuum filtration system (for SPPS).
  • Rotary evaporator or vacuum pump (for solution-phase).
  • HPLC System with UV/VIS detector.
  • Analytical reversed-phase C18 column.
Step-by-Step Procedure
  • Swelling (SPPS): Place the Fmoc-Gln(Trt)-OH-resin in the synthesis vessel. Add enough DCM to cover the resin and gently stir or agitate for 30-60 minutes to allow the resin beads to fully swell.
  • Washing: Drain the DCM and wash the resin thoroughly with DMF (typically 3-5 times) to prepare the environment for the deprotection reaction.
  • Fmoc Deprotection: Add a 20% (v/v) piperidine in DMF solution to the resin. The volume should be sufficient to keep the resin suspended and allow for efficient mixing.
    • Reaction Time: 2 x 5-10 minutes. It is standard practice to perform two treatments with the deprotection solution to ensure completeness [3] [1].
    • Agitation: Gently agitate the mixture throughout the deprotection period.
  • Draining and Washing: After the first treatment, drain the deprotection solution and repeat step 3. After the second treatment, drain the solution and wash the resin extensively with DMF (e.g., 5-10 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
  • Monitoring: The completion of deprotection can be monitored by observing the characteristic yellow color of the dibenzofulvene-piperidine adduct in the drained solution. For precise quantification or confirmation, use the Kaiser test (ninhydrin) for free amines or analytical HPLC on a small cleaved sample [6].

The following workflow diagram summarizes the key steps in this protocol:

Start Start: Fmoc-Gln(Trt)-OH Resin Step1 Swell Resin in DCM Start->Step1 Step2 Wash with DMF Step1->Step2 Step3 Deprotection: 20% Piperidine/DMF (2 × 5-10 min) Step2->Step3 Step4 Wash with DMF Step3->Step4 Step5 Product: This compound Resin Step4->Step5

Data Analysis and Monitoring

Quantitative Kinetics of Deprotection

The deprotection reaction with piperidine is exceptionally fast, which is key to its efficiency. The table below shows the half-life (t1/2) of an Fmoc-protected amino acid under various conditions [2].

Base and Solvent System Half-Life (t1/2)
20% Piperidine in DMF ~6 seconds
5% Piperidine in DMF ~20 seconds
50% Morpholine in DMF ~1 minute
50% DIPEA in DMF ~10 hours
Monitoring and Quantification Methods
  • UV-Vis Monitoring: The dibenzofulvene-piperidine adduct has a strong absorbance at 301 nm. The concentration of this byproduct in the waste stream can be measured to monitor the deprotection reaction in real-time and quantitatively determine the resin loading [3] [6].
  • RP-HPLC Analysis: A robust method involves analyzing the deprotection solution by Reverse-Phase HPLC with a UV detector. Biphenyl can be used as an internal standard. Both dibenzofulvene and its piperidine adduct are separated and quantified, allowing for accurate calculation of the Fmoc load on the resin [6].

4​⃣ Troubleshooting and Side Reactions

While Fmoc deprotection is highly reliable, being aware of potential side reactions is crucial for troubleshooting.

Issue Cause & Impact Solution/Mitigation
Incomplete Deprotection Insufficient time or concentration of base; leads to failed couplings and truncated sequences. Extend deprotection time; use fresh 20% piperidine; add 1-2% DBU as an auxiliary non-nucleophilic base [4].
Aspartimide Formation Base-catalyzed cyclization at Asp-Gly, -Asn, -Ser sequences; causes racemization and chain cleavage. Use bulkier side-chain protection (e.g., Fmoc-Asp(OtBu)-OH); or employ additives like 2,4-Dinitrophenol or CSY-protected aspartic acid [4].
Piperidinyl-Alanine Formation Base-induced β-elimination in C-terminal Cys, forming dehydroalanine, which reacts with piperidine. Use trityl (Trt) protection for Cysteine (Fmoc-Cys(Trt)-OH) instead of tBu protection to minimize elimination [4].
DKP Formation Cyclization at the dipeptide stage, especially with C-terminal Proline; cleaves peptide from resin. Use dipeptide building blocks; replace piperidine with TBAF; or use trityl-based resins and protection [4].

Complementary Information

  • Alternative Reagents: While piperidine is the gold standard, other bases like morpholine can be used, though they are slower [2]. Cocktails such as 5% piperazine with 1% DBU have also been developed as alternatives to pure piperidine [3] [4].
  • Orthogonality: The true power of the Fmoc/tBu strategy lies in its orthogonality. The base-labile Fmoc group can be cleanly removed without affecting acid-labile side-chain protectors (like Trt, OtBu, Boc) or the acid-labile linkers that attach the peptide to the resin. This allows for a final, single deprotection step with TFA to yield the fully deprotected peptide [1].

References

H-Gln(Trt)-OH handling and storage inert atmosphere

Author: Smolecule Technical Support Team. Date: February 2026

Handling and Storage of Protected Amino Acids

H-Gln(Trt)-OH is a protected derivative of the amino acid glutamine, where the side chain amide group is protected with a trityl (Trt) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.

Core Stability Concerns The primary reasons for using an inert atmosphere are to preserve the compound's chemical integrity and optical purity.

  • Trityl Group Lability: The trityl protecting group is acid-labile and can be sensitive to moisture and protic solvents, which can lead to premature deprotection.
  • Chiral Integrity: The compound is chiral, and the stereocenter must be preserved to ensure the correct stereochemistry in the final peptide.
  • General Reactivity: Like many fine chemicals, it is susceptible to degradation upon exposure to oxygen and moisture, which can lead to the formation of impurities.

Storage and Handling Specifications

The table below summarizes the quantitative data and recommendations for handling protected glutamine derivatives, inferred from the search results for closely related compounds [1] [2] [3].

Parameter Fmoc-Gln(Trt)-OH [1] [2] Z-Gln(Trt)-OH [3] Recommended Protocol for this compound
Appearance Information missing White powder [3] Assume white to off-white powder
Purity ≥ 98.0% - 99% [1] [2] 99% min [3] Use ≥98%; verify via Certificate of Analysis
Storage Temp. 2-8°C [1] "cool" place [3] 2-8°C (refrigerated)
Atmosphere Information missing Information missing Store under inert gas (N₂ or Ar)
Handling Information missing "Sealed, keep in a cool, dry place and away from light" [3] Always handle in inert atmosphere glove box or use Schlenk techniques
Drying Information missing Loss on Drying ≤1.0% [3] Bring to room temp in glove box before opening to prevent condensation

Experimental Protocols for Handling Under Inert Atmosphere

An inert atmosphere is the strategic replacement of reactive atmospheric gases (like O₂ and H₂O) with non-reactive gases to create a controlled environment that prevents unwanted chemical reactions [4].

Choosing the Right Inert Gas

The two most common inert gases are Nitrogen (N₂) and Argon (Ar). The choice depends on the sensitivity of your application [4].

Aspect Nitrogen (N₂) Argon (Ar)
Primary Use General preservation, cost-effective storage High-sensitivity synthesis
Reactivity Low (strong triple bond) Extremely low (noble gas)
Cost Lower Higher
Density Similar to air Denser than air

Recommendation: For standard peptide synthesis involving this compound, high-purity nitrogen (N₂) is typically sufficient and more cost-effective. Reserve argon (Ar) for exceptionally sensitive reagents or reactions with highly reactive species [4].

Practical Workflow for Handling

The following diagram outlines the standard operating procedure for handling moisture- and oxygen-sensitive chemicals like this compound.

Detailed Steps:

  • Workspace Preparation: Perform all operations in an inert atmosphere glove box or using Schlenk line techniques [4]. Ensure the glove box atmosphere has low oxygen and moisture levels (e.g., <1 ppm O₂ and H₂O).
  • Equipment Preparation: Pre-dry all glassware (vials, flasks) in an oven (e.g., 110°C for at least 1 hour) and allow them to cool under a stream of inert gas. Use glass or stainless-steel spatulas.
  • Weighing:
    • In a glove box, remove the compound from the refrigerator and allow it to reach ambient temperature inside the box before opening to prevent condensation.
    • Using a Schlenk line, place the compound in a sealable vial or Schlenk flask. Evacuate the vial and back-fill with inert gas (N₂/Ar). Repeat this purge cycle at least three times to ensure a pure inert atmosphere.
    • Weigh the required amount quickly and accurately.
  • Storage After Use: Immediately reseal the original container under an inert atmosphere and return it to the 2-8°C refrigerator.
Preparing a Stock Solution Under Inert Atmosphere
  • Solvent Preparation: Use anhydrous, high-purity solvents. Sparge the solvent with inert gas for 20-30 minutes before use to remove dissolved oxygen, or use solvents直接从 sealed, pre-dried bottles.
  • Dissolution: Inside the glove box or via Schlenk techniques, add the pre-sparged solvent to the weighed this compound. Swirl gently to dissolve.
  • Storage of Solution: Transfer the solution to a sealable vessel (e.g., a serum vial). Flush the headspace with inert gas before sealing. For best stability, use the solution immediately. If storage is necessary, keep it at 2-8°C and re-flush with inert gas after each use, noting that solutions are generally less stable than solids.

Safety and Operational Notes

  • Personal Protective Equipment (PPE): Based on similar compounds, wear appropriate PPE, including gloves, safety glasses, and a lab coat [1] [3].
  • Asphyxiation Hazard: Inert gases are simple asphyxiants. Always ensure adequate ventilation when using large quantities of N₂ or Ar, especially in confined spaces. Never enter an area where an inert gas leak is suspected without an oxygen meter [4].
  • Quality Control: After storage, the compound's purity and optical rotation should be checked against specifications before use in critical synthetic steps [3].

Summary

Successful handling of this compound hinges on excluding air and moisture. The key is rigorous use of inert atmosphere techniques (glove boxes or Schlenk lines) for all operations—from storage and weighing to solution preparation. Always prioritize procedures that minimize the compound's exposure to the ambient environment.

References

Microwave-Assisted SPPS of Gln(Trt)-Containing Peptides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Incorporating sterically hindered amino acids like α-aminoisobutyric acid (Aib) and N-methyl amino acids presents a well-known challenge in conventional Solid-Phase Peptide Synthesis (SPPS) due to difficult coupling steps [1]. While H-Gln(Trt)-OH is not explicitly mentioned as problematic in the search results, its bulky trityl (Trt) side-chain protecting group can contribute to similar steric hindrance. Microwave-assisted SPPS has emerged as a powerful tool to overcome these challenges, driving difficult couplings to completion quickly and efficiently, thereby improving yields and purity for challenging sequences [1] [2] [3].

Detailed Protocols & Optimization Strategies

Standard Coupling Protocol for this compound

The following general method can be optimized for Fmoc-Gln(Trt)-OH coupling. This protocol is adapted from standard practices for hindered amino acids in microwave-assisted SPPS [1] [2].

  • Resin: Use standard resins (e.g., Rink Amide MBHA resin for C-terminal amide peptides).
  • Coupling Reagent: Use 5 equivalents of Fmoc-Gln(Trt)-OH.
  • Activation: Use 5 equivalents of HATU and 10 equivalents of DIPEA in DMF.
  • Microwave Conditions: Heat at ~50-75°C for 3-10 minutes with bubbling via N₂ gas for temperature control [2] [3].
  • Confirmation: Monitor coupling completion with a ninhydrin test (Kaiser test). Repeat the coupling cycle if necessary.
Strategies for Difficult Sequences

When synthesizing peptides with high β-sheet potential or multiple hindered residues, additional measures are often required:

  • Enhanced Temperature and Prolonged Time: For exceptionally difficult couplings, carefully increase the temperature to the upper range of the protocol and extend the microwave irradiation time [3].
  • On-Resin Monitoring: Employ semi-automated systems that allow for on-resin monitoring and manual intervention, such as the addition of activated amino acids, to ensure complete coupling at each step [3].
  • Alternative Protection Strategy: Consider the use of unprotected side-chain amino acids like Fmoc-Gln-OH in Minimal-Protection SPPS (MP-SPPS) strategies. This approach eliminates the steric bulk of the Trt group entirely and significantly reduces the amount of trifluoroacetic acid (TFA) needed for final deprotection, aligning with sustainable chemistry principles [4].

Quantitative Data Summary

Table 1: Key Parameters for Microwave-Assisted SPPS with Hindered Amino Acids

Parameter Standard Protocol Enhanced Protocol for Difficult Sequences References
Amino Acid Equivalents 5 eq Up to 10 eq [2]
Coupling Temperature 50-75 °C Up to 75 °C [2] [3]
Coupling Time 3-10 min Up to 15-20 min [2] [3]
Agitation Method N₂ Bubbling N₂ Bubbling [3]
Productivity Increase ~5.3-fold (vs. conventional SPPS in MP-SPPS context) [4]

Addressing Synthesis Challenges

The primary challenge with this compound is steric hindrance, which slows down coupling and can lead to deletion sequences. Microwave irradiation effectively addresses this by providing rapid and even heating, which helps to overcome the activation energy barrier of the coupling reaction [1]. Furthermore, sequences prone to β-sheet formation can lead to on-resin aggregation, making the peptide chain inaccessible. Microwave-assisted SPPS is particularly well-suited to disrupt these secondary structures, improving solvation and coupling efficiency [2].

Sustainable Practices in SPPS

The Minimal-Rinsing SPPS (MR-SPPS) approach can be integrated with microwave protocols to drastically reduce solvent consumption (DMF, DCM) between synthesis steps. This strategy addresses the high Process Mass Intensity (PMI) and environmental concerns associated with large volumes of hazardous solvents in conventional SPPS [4]. Combining MR-SPPS with minimal side-chain protection for residues like Gln can make your peptide synthesis process more sustainable and productive [4].

Experimental Workflow Visualization

The following diagram outlines the core decision-making workflow for a synthesis involving this compound, incorporating monitoring and optimization steps.

G SPPS Optimization Workflow start Start SPPS with Fmoc-Gln(Trt)-OH couple Perform Microwave- Assisted Coupling start->couple test Perform Ninhydrin (Kaiser) Test couple->test proceed Proceed to Next Synthesis Step test->proceed Pass optimize Optimization Required test->optimize Fail strat1 Repeat Coupling (Add Fresh Reagents) optimize->strat1 Option A strat2 Increase Coupling Temperature/Time optimize->strat2 Option B strat3 Consider MP-SPPS (Unprotected Gln) optimize->strat3 Option C strat1->couple Retry strat2->couple Retry

Diagram 1: A workflow for the synthesis and optimization of peptides containing H-Gln(Trt)--OH. The process emphasizes real-time monitoring via the ninhydrin test and provides multiple optimization pathways if coupling fails.

Key Takeaways

  • Microwave irradiation is highly effective for coupling sterically hindered amino acids like this compound, reducing reaction times and improving yields [1] [2].
  • Protocol optimization is often necessary for difficult sequences, potentially involving increased temperature, prolonged coupling time, or double coupling [3].
  • Sustainable strategies like MP-SPPS and MR-SPPS can be integrated to minimize environmental impact and enhance productivity [4].

References

Protocol for Loading the First Amino Acid onto Wang Resin

Author: Smolecule Technical Support Team. Date: February 2026

The general process involves coupling the Fmoc-protected amino acid to the hydroxyl group of the Wang resin, typically using activating agents. A key challenge is achieving high loading efficiency, which is crucial for cost-effective peptide synthesis, especially with expensive unnatural amino acids [1].

  • 1. Resin Preparation: Start with a small, accurately weighed quantity of dry Wang resin. Ensure the resin is thoroughly washed and dried to remove any residual solvents that could affect the reaction or quantification [1].
  • 2. Coupling Reaction: The amino acid must be activated for the esterification reaction with the resin. A typical coupling mixture might include:
    • Amino Acid: 1.5 to 5 equivalents relative to the resin's loading capacity [2].
    • Activating Agent: Such as DIC (N,N'-Diisopropylcarbodiimide) [2].
    • Additives: HOBt (Hydroxybenzotriazole) to suppress racemization, and a catalytic amount of DMAP (4-Dimethylaminopyridine) to catalyze the esterification [2].
    • Solvent: Anhydrous DMF or DCM is commonly used [2] [3].
  • 3. Post-Coupling Processing: After the coupling reaction, wash the resin thoroughly with different solvents (e.g., DMF, DCM, MeOH) to remove excess reagents and by-products. Dry the resin completely under vacuum before quantification [1] [2].

Important Considerations for Loading

  • Avoid Racemization: Some amino acids, like Cysteine and Histidine, are prone to side-chain racemization during loading and should be avoided under standard conditions [2]. While not listed among the most problematic, Gln(Trt) should be handled with care.
  • Drive Reaction Efficiency: Using a higher number of amino acid equivalents (e.g., 5 equivalents) can help drive the loading reaction to completion, improving the final loading level on the resin [2].
  • Multiple Couplings: Performing the coupling reaction multiple times (2-3 cycles) can increase the loading efficiency, as shown in one study where loading increased from 49.2% to 62.4% over three cycles [2].

Quantification of Resin Loading

Accurately determining the loading level (mmol/g) is critical for calculating subsequent reagent amounts in peptide synthesis. The most common method is Fmoc Quantification via UV-Vis spectroscopy [1].

Principle: The Fmoc group removed from the resin-bound amino acid reacts with piperidine to form a UV-active adduct (Fmoc-piperidine) that absorbs strongly at ~301 nm. The concentration of this adduct in solution, determined using the Beer-Lambert law, directly corresponds to the amount of amino acid on the resin [1].

Procedure Summary:

  • Take a small, precisely weighed sample of the dry, loaded resin.
  • Treat it with a known volume of 20% piperidine in DMF to remove the Fmoc group.
  • Collect all of the deprotection solution.
  • Dilute an aliquot if necessary to bring the absorbance into the linear range of the spectrometer (0.1-1 AU).
  • Measure the absorbance of the solution at 301 nm against a blank of 20% piperidine/DMF.
  • Calculate the loading using the extinction coefficient for the Fmoc-piperidine adduct, ε = 6000 M⁻¹cm⁻¹ [1].

The experimental workflow for the entire loading and quantification process can be visualized as follows:

G Workflow for Amino Acid Loading and Quantification on Wang Resin A Wang Resin (Dry, Pre-weighed) B Coupling Reaction - Fmoc-AA-OH - DIC, HOBt, DMAP - Anhydrous DMF A->B C Loaded & Capped Resin B->C D Thorough Washing & Drying C->D H Resin Ready for Peptide Synthesis D->H Proceed to Synthesis Sample Remove & Weigh Small Resin Sample D->Sample Main Batch E Fmoc Deprotection 20% Piperidine/DMF F UV-Vis Analysis of Deprotection Solution (Abs @ 301 nm) E->F G Calculate Loading via Beer-Lambert Law F->G Sample->E

Key Parameters from Literature

The table below summarizes general conditions and results for loading an amino acid onto Wang resin, which can serve as a reference.

Table 1: Example Conditions and Results for Loading an Amino Acid onto Wang Resin

Parameter Example Conditions/Values Notes & Context
Amino Acid Equivalents 1.5 - 5 equiv. Using 5 equivalents can drive reaction efficiency [2].
Activator/Additives DIC, HOBt, DMAP (cat.) DMAP catalyzes esterification [2].
Solvent Anhydrous DMF or DCM DMF is commonly used in microwave-assisted protocols [2].
Reaction Temperature Room temp. or 75°C Elevated temperature (e.g., microwave) can reduce time [2].
Loading Efficiency ~60% after 3 couplings Achievable yield; target depends on application [2].
Quantification Method UV-Vis (301 nm) Uses Fmoc-piperidine adduct (ε = 6000 M⁻¹cm⁻¹) [1].

Critical Safety and Handling Notes

  • Safety: Always consult Material Safety Data Sheets (MSDS) for all chemicals before use. Wang resin may be classified with hazard code Xn (Harmful) [4].
  • Handling: Perform all reactions with hazardous reagents (like DIC) in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE).
  • Disclaimer: This protocol is a general guide for research purposes only. The researcher is responsible for optimizing conditions and ensuring safety for their specific application.

References

Theoretical Application Note: Orthogonal Protection Strategy Incorporating H-Gln(Trt)-OH

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a detailed protocol for the synthesis of a complex peptide containing multiple sensitive side chains, using an orthogonal protection strategy that incorporates H-Gln(Trt)-OH alongside cysteine protecting groups (Mob, Acm) and standard Fmoc/tBu protection.

Introduction and Strategic Rationale Orthogonal protection is a cornerstone of modern peptide synthesis, enabling the precise, sequential formation of native disulfide bonds in complex peptides like conotoxins [1]. A fully orthogonal scheme requires protecting groups that are stable to the conditions used to remove others. The trityl (Trt) group, used here for the side chain of glutamine (this compound), is a cornerstone of this strategy due to its high acid-lability. It is typically removed during the standard resin cleavage cocktail (e.g., >90% TFA), alongside other acid-labile groups like the peptide backbone Fmoc protector and t-butyl (tBu) esters [1]. This allows for the side chain to be permanently deprotected upon liberation of the peptide from the resin. The strategic value of this compound lies in its compatibility with other orthogonal groups like acetamidomethyl (Acm) and 4-methoxybenzyl (Mob) used for cysteine, which remain stable during resin cleavage and are removed under specific subsequent conditions (iodine oxidation for Acm, TFA/TIS for Mob) [1]. This stability profile prevents premature deprotection and disulfide scrambling.

Table 1: Orthogonal Protecting Group Compatibility Matrix

Protecting Group Resides On Stability Profile Orthogonal Removal Conditions
Fmoc α-Amino Base-labile Piperidine (20% in DMF)
tBu Asp, Glu, Ser, Thr, Tyr Acid-labile Trifluoroacetic Acid (TFA) >90%
Trt Gln (Side chain), Cys, Asn, His, Gln Acid-labile Trifluoroacetic Acid (TFA) >90% [1]
Acm Cys Orthogonal, stable to TFA Iodine (I₂) in aqueous solvent [1]
Mob Cys Orthogonal, stable to mild TFA TFA/Thioanisole/TIS at 40-45°C [1]

Detailed Experimental Protocol

Materials

  • Amino Acids: this compound, Fmoc-Cys(Mob)-OH, Fmoc-Cys(Acm)-OH, and other standard Fmoc-amino acids.
  • Resin: Rink Amide Resin (or other appropriate solid support).
  • Coupling Reagents: HBTU/DIPEA or DIC/Oxyma.
  • Deprotection & Cleavage: Piperidine (20% in DMF), Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT).
  • Oxidation Reagents: 4,4'-Dipyridyl disulfide (DTDP), Iodine (I₂).
  • Solvents: Dimethylformamide (DMF), Diethyl ether, Acetonitrile (HPLC grade).

Procedure

Part 1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
  • Coupling Cycle: For each amino acid in the sequence: a. Activation: Dissolve 4 equivalents of the Fmoc-amino acid (e.g., this compound) and 4 equivalents of HBTU in a minimum volume of DMF. Add 8 equivalents of DIPEA and mix. b. Coupling: Add the activation mixture to the resin and agitate for 45-60 minutes. c. Washing: Wash the resin thoroughly with DMF (3 x 5 min). d. Deprotection: Repeat step 2 to remove the Fmoc group before the next coupling.
  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

Part 2: Global Deprotection and Resin Cleavage

  • Cleavage Cocktail Preparation: Prepare a mixture of TFA/TIS/H₂O/EDT (e.g., 92.5:2.5:2.5:2.5 v/v). This step simultaneously cleaves the peptide from the resin and removes the Trt group from Gln and any tBu groups.
  • Cleavage Reaction: Add the cleavage cocktail to the resin (≈10 mL/g resin) and agitate for 2-3 hours at room temperature.
  • Precipitation & Isolation: Filter the mixture into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether.
  • Lyophilization: Dissolve the crude peptide pellet in a water/acetonitrile mixture and lyophilize to obtain a dry powder.

Part 3: Sequential Disulfide Bond Formation (Orthogonal Oxidation) The following workflow outlines the sequential process for forming two disulfide bonds using orthogonal Cys protections. The strategy can be adapted for three disulfides as demonstrated in conotoxin synthesis [1].

G LinearPeptide Linear Peptide Cys(Mob)-Cys(Acm)-Cys(Mob)-Cys(Acm) SS1_DTDP Oxidation 1: DTDP LinearPeptide->SS1_DTDP  Selective Mob deprotection & oxidation Intermediate1 Intermediate I (One native disulfide) SS1_DTDP->Intermediate1 SS2_Iodine Oxidation 2: I₂ Intermediate1->SS2_Iodine  Selective Acm deprotection & oxidation FinalProduct Final Product (Two native disulfides) SS2_Iodine->FinalProduct

  • First Disulfide Bond (Cys(Mob) pair): a. S-Mob Deprotection: Dissolve the crude linear peptide in a deaerated solution of TFA/TIS/H₂O (95:2.5:2.5 v/v) at a concentration of 0.1-0.5 mg/mL. Incubate at 40-45°C for 3-18 hours, monitoring by HPLC [1]. The structural rigidity from the first disulfide bond can slow the deprotection rate, potentially requiring longer reaction times [1]. b. Oxidation: Without purification, directly add 10 equivalents of DTDP to the reaction mixture. Agitate at room temperature until HPLC shows complete conversion to the one-disulfide species (typically 1-2 hours). c. Purification: Lyophilize the reaction mixture and purify Intermediate I via preparative HPLC.

  • Second Disulfide Bond (Cys(Acm) pair): a. S-Acm Deprotection & Oxidation: Dissolve Intermediate I in a 80:20 (v/v) mixture of water and acetonitrile. Add a 10-fold excess of I₂ (e.g., from a 0.1 M solution in methanol) and stir in the dark at room temperature. b. Reaction Quenching: Monitor by HPLC. Once the reaction is complete (typically 1-4 hours), quench the excess iodine by adding a 1 M aqueous ascorbic acid solution dropwise until the brown color dissipates. c. Final Purification: Lyophilize the solution and purify the Final Product via preparative HPLC. Confirm the identity and homogeneity by analytical HPLC and Mass Spectrometry.

Table 2: Quantitative Data from Model Conotoxin Synthesis [1]

Synthetic Step Key Reagent / Condition Typical Yield Range Key Observation
First Disulfide Formation DTDP ~71% Selective activation of free thiols.
Second Disulfide Formation I₂ (for Acm removal) ~90% High-yielding, simultaneous deprotection and oxidation.
Third Disulfide Formation TFA/TIS/H₂O, 45°C, 18h (for Mob removal) ~59% Rigidity from existing disulfides slows deprotection.
Overall Yield (3 SS) Multi-step orthogonal synthesis 20-30% Demonstrates feasibility for complex targets.

Critical Discussion and Troubleshooting

  • Core Principle: The success of this strategy hinges on the orthogonality of the protecting groups. The Trt group on Gln is designed to be stable to the basic conditions of Fmoc-SPPS and the oxidative conditions for disulfide formation, but is cleanly removed during the global acidolytic resin cleavage.
  • Troubleshooting Common Issues:
    • Low Yield in Mob Deprotection: If deprotection is slow or incomplete, ensure the reaction is performed under an inert atmosphere to prevent thiol oxidation to irreversible sulfoxides. Increasing the temperature to 45°C and extending reaction time can be effective, as noted in the synthesis of conotoxin reg3b [1].
    • By-product Formation during Acm Removal: Iodine oxidation can sometimes lead to over-oxidation or tyrosine iodination. Strictly control the reaction time and iodine stoichiometry. Using a slightly sub-stoichiometric amount of iodine (e.g., 0.9 eq per Acm) can mitigate this.
    • Incomplete Trt Deprotection: Standard TFA-based cleavage cocktails are typically sufficient. If concerns exist, monitor the cleavage reaction by LC-MS and ensure the cocktail contains efficient cation scavengers like TIS and EDT.

References

Automated Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocol for H-Gln(Trt)-OH Integration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle of Synthesis

Automated Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. This technology enables the efficient, sequential assembly of amino acids into a peptide chain while attached to an insoluble polymer support [1]. The process is driven by iterative cycles of deprotection and coupling, allowing for high synthesis efficiency, consistent quality, and reduced manual labor [2].

The most common strategy employs the Fmoc/t-Bu protecting group scheme, which uses a base-labile N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group and acid-labile side-chain protections [1] [3]. This orthogonal protection strategy is crucial for synthesizing complex peptides. Amino acids with side-chain functional groups, such as Glutamine (Gln), require permanent protection during synthesis to prevent side reactions. The trityl (Trt) group is the standard protecting group for the side chain of Glutamine, denoted as H-Gln(Trt)-OH [3]. These protecting groups, along with the peptide itself, are cleaved from the resin in the final step using strong acid [1].

Detailed Automated Synthesis Protocol

This protocol outlines the standard Fmoc-SPPS process using this compound, optimized for an automated peptide synthesizer.

Materials and Reagents
  • Resin: Wang resin (for C-terminal carboxylic acid peptides) or Rink Amide resin (for C-terminal amide peptides) [3].
  • Amino Acids: Fmoc-protected amino acids, including this compound. Side-chain protecting groups are typically acid-labile (e.g., tBu for Ser, Thr, Tyr; Boc for Lys; Trt for Asn, Gln, His, Cys) [3].
  • Solvents: High-purity Dimethylformamide (DMF).
  • Deprotection Reagent: 20-40% Piperidine in DMF.
  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole) or Oxyma Pure as additives [4].
  • Base: N,N-Diisopropylethylamine (DIPEA).
  • Cleavage Cocktail: Trifluoroacetic Acid (TFA) with scavengers like Water (H₂O) and Triisopropylsilane (TIPS) in a typical ratio of 90:5:5 (TFA:H₂O:TIPS) [4] or 95:2.5:2.5 [3].
Step-by-Step Automated Workflow

The following diagram illustrates the cyclical and sequential nature of the automated Fmoc-SPPS process.

spps_workflow Automated Fmoc-SPPS Cycle Start Start: Load Fmoc-AA₁-Wang Resin Deprotection Deprotection 20-40% Piperidine in DMF Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Activation & Coupling Fmoc-AAₙ(Trt), HATU, DIPEA Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Decision Sequence Complete? Wash2->Decision Decision:s->Deprotection:n No (Next AAₙ₊₁) Cleavage Global Cleavage & Deprotection TFA/H₂O/TIPS Cocktail Decision->Cleavage Yes End Precipitate, Isolate & Purify Peptide Cleavage->End

Procedure:

  • Resin Swelling: The automated system adds DMF to the reactor containing the pre-loaded first Fmoc-protected amino acid resin (e.g., Fmoc-AA₁-Wang resin) and allows it to swell for 15-60 minutes [4].
  • Fmoc Deprotection: The system drains the reactor and performs the deprotection step by adding 20-40% piperidine in DMF (e.g., 2 x 5-10 minute treatments) to remove the N-terminal Fmoc group, exposing the free amine for the next coupling [3] [4].
  • Washing: The resin is washed multiple times with DMF to completely remove the deprotection reagent and byproducts.
  • Activation and Coupling: a. The system simultaneously delivers a solution of the next Fmoc-protected amino acid (e.g., this compound, 0.1-0.5 M in DMF) and a solution of the coupling reagents (e.g., HATU, 0.45 M in DMF, and DIPEA) to the reactor [4]. b. The coupling reaction proceeds for 30-60 minutes with agitation to form the peptide bond. For difficult sequences, double coupling may be employed.
  • Washing: The resin is washed with DMF to remove excess reagents and coupling byproducts.
  • Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid in the target sequence until the full-length peptide-resin is assembled.
  • Final Deprotection and Cleavage: a. After incorporation of the final amino acid, the N-terminal Fmoc group is removed. b. The system prepares and adds the cleavage cocktail (e.g., TFA/H₂O/TIPS, 90:5:5) to the resin [4]. This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Trt group from Glutamine. c. The cleavage reaction proceeds for 2-4 hours. d. The TFA/peptide solution is separated from the spent resin and transferred to a precipitation unit.
  • Precipitation and Isolation: The peptide is precipitated by adding the TFA solution into cold diethyl ether (e.g., -20°C). The system then washes the precipitate with cold ether to remove residual TFA and scavengers. The crude peptide is dried and prepared for purification [4].

Quantitative Data and Reagent Specifications

The following tables summarize key parameters for the synthesis protocol.

Table 1: Standard Reagent Concentrations and Volumes for Automated Synthesis [4]

Reagent / Solution Typical Concentration Volume per Cycle (Example) Function
Fmoc-Amino Acid (e.g., this compound) 0.2 - 0.5 M in DMF 2 - 5 mL Building block for chain elongation
Coupling Reagent (e.g., HATU) 0.45 M in DMF 2 - 5 mL Activates carboxyl group for coupling
Base (DIPEA) Undiluted or 2 M in DMF 0.5 - 1 mL Neutralizes acid, drives reaction
Deprotection (Piperidine) 20 - 40% (v/v) in DMF 10 - 20 mL Removes Fmoc protecting group
Cleavage Cocktail (TFA/H₂O/TIPS) 90:5:5 to 95:2.5:2.5 (v/v/v) 10 mL per gram resin Cleaves peptide & removes side-chain protections

Table 2: Critical Reaction Parameters and Timings for Automated Cycle

Synthesis Step Temperature Time Repetitions
Resin Swelling Ambient 15 - 60 min 1
Fmoc Deprotection Ambient 2 x 5-10 min 1 per cycle
Amino Acid Coupling Ambient or elevated 30 - 60 min 1-2 per cycle
Washing Ambient ~1 min per wash 3-6 per cycle
Final Cleavage Ambient 2 - 4 hours 1

Notes for Handling this compound and Troubleshooting

  • Stability of this compound: The Trt protecting group on Glutamine is stable to the basic conditions (piperidine) used for Fmoc deprotection but is efficiently removed during the final acidic (TFA) cleavage step [3].
  • Ensuring High Coupling Efficiency: To minimize deletion sequences, especially when incorporating this compound or other sterically hindered amino acids, use a slight excess (3-5 equivalents) of the amino acid and powerful coupling reagents like HATU. Monitoring the coupling reaction with a qualitative Kaiser (ninhydrin) test can be integrated into semi-automated workflows to confirm completion [3].
  • Avoiding Side Reactions: The use of the Trt group helps suppress side reactions like aspartimide formation or glutamine cyclization to pyroglutamate during synthesis. The addition of HOBt or Oxyma Pure to coupling reactions can further help minimize racemization [3].
  • Cleavage Optimization: The specific composition of the cleavage cocktail can be adjusted based on the peptide sequence. The addition of scavengers like TIPS and water is critical when protecting groups like Trt are present, as they trap reactive carbocations and prevent them from modifying the peptide [1].

Applications and Conclusion

Automated SPPS is indispensable in modern pharmaceutical research & development for rapidly synthesizing novel peptide drug candidates, such as hormone analogs and targeted therapeutics [1] [2]. In biotechnology, it is used to produce bioactive peptides (e.g., antimicrobial peptides) and specific fragments for protein engineering studies [2]. The technology also finds applications in other fields, including the synthesis of peptides for use in diagnostics, materials science, and agriculture [2].

The integration of fully automated, programmable platforms represents the future of peptide synthesis. These advanced systems can execute the entire SPPS workflow, including complex post-assembly modifications like lipidation and cyclization, in a single uninterrupted protocol, significantly accelerating research and development timelines [4].

References

minimizing racemization H-Gln(Trt)-OH coupling

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Racemization

Racemization is the formation of a chiral center, leading to a mixture of D and L enantiomers, which compromises the optical purity of your peptide [1]. In peptide synthesis, this primarily occurs during the activation of the carboxyl group of a protected amino acid [2] [3].

The mechanism often involves the abstraction of the acidic α-hydrogen by a base, leading to the formation of an oxazolinone intermediate or direct enolization, both of which can epimerize the chiral center [2] [3]. Glutamine, like cysteine and histidine, is an amino acid that is especially prone to racemization [3].

Strategies to Minimize Racemization

The key is to choose coupling conditions that minimize both the base strength and the time the activated species exists.

Choosing a Coupling Reagent and Additive

No single reagent is perfect for all situations, but some are much better than others at suppressing racemization. The following table compares options mentioned in the literature.

Reagent/Additive Key Characteristics Role in Suppressing Racemization
HOBt (1-Hydroxybenzotriazole) A classic additive; one of the most effective suppressors of racemization in carbodiimide-mediated reactions [2]. Forms an active ester, reducing the tendency to form the oxazolinone intermediate [2].
HOAt (1-Hydroxy-7-aza-1H-benzotriazole) Accelerates coupling more than HOBt and offers superior suppression of racemization [2]. The electron-withdrawing nitrogen in the ring makes the active ester more reactive [2].
Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate) A non-explosive, modern alternative to HOBt/HOAt. Allows high coupling rates with low racemization [2]. Functions similarly to HOBt by forming an active ester intermediate.
DIC (Diisopropylcarbodiimide) A carbodiimide preferred for SPPS; its urea byproduct is soluble and can be washed away easily [2]. When used with additives like HOBt, HOAt, or Oxyma, it provides low-racemization coupling [2].
Optimizing Reaction Conditions
Factor Recommendation Rationale
Base Selection Use a weaker base like sym-collidine instead of DIPEA or NMM [2]. Reduces the rate of α-hydrogen abstraction, which is the initial step of racemization [2].
Temperature Couple at lower temperatures (e.g., 0-4°C) where practical [2]. Slows down the chemical kinetics of both racemization and the desired coupling reaction.
Pre-activation Pre-activate the protected amino acid with the coupling reagent before adding it to the resin [3]. Minimizes the exposure of the activated species to the base and the growing peptide chain.
Solvent Use high-purity DMF or NMP. In cases of severe aggregation, adding DMSO can help [3]. Ensures good solvation and swelling of the peptide-resin, facilitating efficient coupling.

Experimental Protocol: Low-Racemization Coupling for H-Gln(Trt)-OH

This protocol is adapted from general best practices for coupling racemization-prone amino acids [2] [3].

Materials:

  • This compound
  • Coupling Reagent: e.g., HATU, HBTU, or TBTU
  • Additive: HOBt, HOAt, or Oxyma Pure
  • Base: sym-Collidine
  • Solvent: Anhydrous DMF or NMP
  • Resin: Peptide resin with free amine

Workflow:

Start Start Coupling Cycle Step1 1. Pre-activation Dissolve Fmoc-Gln(Trt)-OH, coupling reagent, and additive (e.g., HOBt) in DMF Start->Step1 Step2 2. Add Base Add a weaker base like sym-collidine (avoid strong bases like DIPEA) Step1->Step2 Step3 3. Brief Mixing Allow activation to proceed for 1-2 minutes at room temperature Step2->Step3 Step4 4. Transfer to Resin Add the pre-activated solution to the free amine on the resin Step3->Step4 Step5 5. Couple Allow reaction to proceed for 30-60 minutes with mixing Step4->Step5 Step6 6. Monitor Use Kaiser or TNBS test for completion Step5->Step6 Success Coupling Complete with Minimal Racemization Step6->Success

Detailed Steps:

  • Pre-activation Solution: In a separate vessel, dissolve the this compound (1.0 equiv), your chosen coupling reagent (e.g., HATU, 1.0 equiv), and an additive like HOBt (1.0 equiv) in a minimal volume of anhydrous DMF or NMP.
  • Add Base: Add sym-collidine (2.0 equiv) to the pre-activation solution. The mixture should be briefly mixed for no more than 1-2 minutes at room temperature. Avoid prolonged pre-activation.
  • Coupling: Transfer the entire pre-activation mixture to the resin containing the free amine. Bubble or shake the mixture for 30-60 minutes at room temperature.
  • Monitoring: After the coupling time, perform a qualitative ninhydrin (Kaiser) test to check for the presence of free amines. If the test is positive (indicating incomplete coupling), a second coupling with fresh reagents may be necessary.

Troubleshooting FAQs

Q1: My coupling is still incomplete even after two attempts. What could be happening? Aggregation of the peptide chain can cause incomplete coupling and deprotection. This is more likely in hydrophobic sequences.

  • Solutions: Try switching to a different solvent like NMP, adding DMSO (e.g., 10-20%), sonicating the reaction mixture, or coupling at a slightly higher temperature [3]. Using a low-substitution resin or a pseudoproline dipeptide can also help prevent aggregation [3].

Q2: Are there any special considerations for the glutamine side chain during coupling? Yes. The primary side-chain amide in glutamine (and asparagine) can suffer from side reactions, such as dehydration to a nitrile, when exposed to certain activating reagents [2].

  • Solution: The Trt (trityl) protecting group you are using is a good choice as it is stable under Fmoc SPPS conditions and helps prevent these side reactions [2].

References

H-Gln(Trt)-OH premature trityl deprotection troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Premature Trityl Deprotection

The core of the issue is the extreme acid-lability of the trityl protecting group. Its deprotection mechanism proceeds via the formation of a highly stable trityl carbocation, which makes the group susceptible to even weak acidic conditions [1]. This means that reagents, solvents, or environmental factors that are mildly acidic can prematurely cleave the Trt group from your glutamine side chain.

The table below outlines common culprits and their mechanisms:

Cause Mechanism & Impact
Acidic Solvents/Reagents Even weakly acidic buffers, solvents, or reagents can protonate the ether oxygen, triggering cleavage and formation of the trityl cation [1].
Prolonged Storage / Moisture Traces of acidic impurities in solvents or exposure to atmospheric CO₂ (which forms carbonic acid) can slowly degrade the Trt group over time, especially in solution or poor storage.
Protic Solvents & Nucleophiles Protic solvents (like MeOH) can facilitate an SN1 mechanism. Nucleophiles may scavenge the trityl cation, shifting equilibrium towards deprotection [1].
Lewis Acids Lewis acids (e.g., from metal contaminants) can coordinate with the ether oxygen, similarly facilitating O-C bond breaking and deprotection [1].

Detection and Analysis of Deprotection

To confirm and quantify premature deprotection, you can use the following analytical methods:

  • Thin-Layer Chromatography (TLC) & LC-MS: Monitor for the appearance of a spot or peak corresponding to the deprotected species (free glutamine). The trityl carbocation itself is highly UV-active, so you may also observe a broad, non-polar UV-active spot or peak [1].
  • NMR Spectroscopy: The distinct aromatic proton signals from the trityl group's three phenyl rings in ^1H NMR should noticeably decrease or disappear if deprotection is significant.

Troubleshooting and Prevention Guide

Here are practical steps to prevent premature deprotection, structured for easy implementation.

Area Action Rationale & Goal
Storage & Handling Store the chemical as a solid at -20°C, under an inert atmosphere (e.g., argon), and in a desiccator. Minimizes exposure to moisture and atmospheric acids; preserves long-term stability of the solid powder [2].
Solvent & Reagent Control Ensure all solvents are anhydrous and of high purity. Test for acidic impurities before use. Prevents introduction of acidic or protic contaminants that initiate the acid-catalyzed deprotection mechanism [1].
Reaction Medium Maintain strictly neutral to slightly basic pH in all handling solutions. Use inert buffers or organic bases. Creates an environment that suppresses the formation of the trityl cation, thereby stabilizing the Trt ether [1].
Process Optimization Avoid using the compound in reactions with Lewis acid catalysts. Keep handling times in solution to a minimum. Prevents alternative deprotection pathways and limits the time window for potential acid exposure.

Experimental Workflow for Handling H-Gln(Trt)-OH

For a visual guide, the diagram below outlines a recommended workflow to maintain Trt group stability during experiments.

Start Start: Use this compound Storage Storage Condition: Solid at -20°C Inert Atmosphere Desiccator Start->Storage Handling Handling Step (In Solution) Storage->Handling SolventCheck Verify Solvent Purity: Anhydrous Grade Neutral/Basic pH Handling->SolventCheck Proceed Proceed with Synthesis SolventCheck->Proceed Passes Check Discard Discard Solvent Use New Batch SolventCheck->Discard Fails Check Discard->SolventCheck

Frequently Asked Questions

Q1: Can I use this compound in a peptide synthesis step that requires a mild acid treatment? It is highly discouraged. The Trt group is one of the most acid-labile protecting groups. Even mild acids like acetic acid or diluted TFA can remove it [1]. You should ensure complete orthogonality with any other acid-labile protecting groups in your sequence.

Q2: My this compound has been in the fridge for a year. How can I check if it's still good before starting a costly synthesis? The most straightforward method is to run an ^1H NMR in a suitable deuterated solvent (e.g., DMSO-d6). Compare the integral of the aromatic protons from the trityl group (a broad multiplet around 7-7.5 ppm) to the alpha proton of the amino acid. A significant reduction from the expected ratio indicates decomposition. TLC can also be used for a quick check.

Q3: Are there more stable variants of the trityl group? Yes. The monomethoxytrityl (MMTr) and dimethoxytrityl (DMTr) groups are common variants where electron-donating methoxy groups on the phenyl rings further stabilize the carbocation, making them even more acid-labile than the standard trityl group [1]. Therefore, they would be less suitable if you are already facing stability issues with the Trt group.

References

solvent systems for H-Gln(Trt)-OH coupling DCM DMF

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Systems for Coupling

The table below summarizes solvent properties and recommendations for peptide coupling, particularly relevant for H-Gln(Trt)-OH.

Solvent/Mixture Key Properties & Role in SPPS Considerations for Coupling this compound
DCM (Dichloromethane) Good for swelling polystyrene resins; unreactive to TFA. [1] Seldom used alone in Fmoc chemistry as it reacts with piperidine; can be used in Boc protocols or DCM/DMF mixtures. [1]
DMF (N,N-Dimethylformamide) Polar, dissolves most reagents; industry standard. [2] [1] Can break down, releasing dimethylamine that removes Fmoc groups; use fresh or degassed. [1]
DCM/DMF Mixtures Combines good resin swelling (DCM) with high polarity (DMF). [1] Reported as superior to DMF or NMP alone for some syntheses; a practical choice. [1]
NMP (N-Methyl-2-pyrrolidone) More polar than DCM; efficient resin solvation. [1] A common solvent of choice; watch for Fmoc-amino acid decomposition in solution over time. [1]
Green Binary Mixtures Mixtures like DMSO/EtOAc or DMSO/2-MeTHF can replace DMF. [2] Coupling is favored in less polar ratios (e.g., 2:8 DMSO/2-MeTHF). Adjusting ratio can suppress side reactions. [2]
Acetonitrile & THF Excellent for PEG-based resins and coupling hindered amino acids. [1] May be useful for difficult sequences involving sterically challenging residues. [1]

Troubleshooting Common Coupling Issues

Here are frequent problems and solutions presented in an FAQ format.

FAQ: How can I tell if my coupling reaction is complete? Coupling completion is typically monitored with colorimetric tests performed on a small sample of resin.

  • Kaiser Test (Ninhydrin Test): The most common test. A blue color indicates the presence of a primary amine, meaning coupling is incomplete. A colorless or faint blue result means coupling is complete. [3]
  • Chloranil Test: Used if the N-terminal amino acid is proline or another secondary amine. Blue beads indicate incomplete coupling. [3]
  • Bromophenol Blue Test: Blue to blue-green beads suggest incomplete coupling, while yellow beads suggest completion. [3]

FAQ: The coupling is incomplete. What should I do? If a monitoring test indicates unreacted amine, proceed with this troubleshooting workflow.

G Start Incomplete Coupling Detected Recouple Perform a second coupling Start->Recouple Test2 Test again for completion Recouple->Test2 Aggregation Suspect peptide aggregation Test2->Aggregation Still incomplete ChangeSolvent Change solvent system (e.g., to NMP or DMSO) Aggregation->ChangeSolvent ChangeReagent Switch coupling reagent (e.g., to HATU or HCTU) Aggregation->ChangeReagent Cap Cap unreacted amines with Acetic Anhydride and Base ChangeSolvent->Cap ChangeReagent->Cap

FAQ: What are the detailed protocols for these tests and procedures?

  • Kaiser Test: Add 2-3 drops each of reagents A (ninhydrin in ethanol), B (phenol/ethanol/pyridine), and C (potassium cyanide in water) to resin beads. Heat at 110°C for 5 minutes and observe color. [3]
  • Standard Capping Procedure: After washing resin with DMF, suspend it in a DMF solution containing acetic anhydride (50 equivalents) and pyridine or DIPEA (50 equivalents). Shake for 30 minutes, filter, and wash. [3]

Key Technical Notes for Your Content

  • Solvent Polarity as a Tool: Recent research shows that using a less polar solvent mixture for coupling and a more polar mixture for Fmoc removal can optimize each step and reduce side-reactions. [2]
  • Handling DMF: Always use high-quality, fresh DMF. Consider degassing to remove dimethylamine impurities if the peptide sequence is highly sensitive. [1]

References

suppressing aspartimide formation with H-Gln(Trt)-OH

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Suppress Aspartimide Formation

Aspartimide formation is a major side reaction during Fmoc-SPPS, especially when an aspartic acid is followed by certain residues like glycine, asparagine, glutamine, or arginine [1] [2]. This ring-forming reaction leads to low yields and challenging purifications [1]. The table below summarizes the primary solutions.

Strategy Method / Reagent Key Feature / Consideration
Alternative Side-Chain Protection Cyanosulfurylide (CSY) group [1] [2] Masks carboxylic acid with a stable C-C bond; completely suppresses aspartimide formation; removed with NCS [1].
Bulky esters (e.g., OMPe, OBno, OEpe) [2] Increased steric hindrance reduces cyclization; can introduce hydrophobicity and solubility issues [2].
Backbone Amide Protection Hmb (2-hydroxy-4-methoxybenzyl) [3] Prevents aggregation and aspartimide formation; can be installed on any backbone amide; acylation can be slow [3].
Hmnb (2-hydroxy-4-methoxy-5-nitrobenzyl) [3] Improved version of Hmb; nitro group accelerates acyl transfer for better coupling efficiency [3].

Decision Workflow for Method Selection

This flowchart can help you choose the right strategy for your specific synthesis.

architecture Start Start: Planning Synthesis with Asp-Gln A Is aspartimide suppression the primary challenge? Start->A B Consider using Cyanosulfurylide (CSY) Protecting Group A->B Yes C Are you also facing 'difficult sequence' issues (aggregation, poor coupling)? A->C No D Consider using Backbone Amide Protection (Hmb/Hmnb) C->D Yes E Consider using a Bulky Ester Protecting Group (e.g., OMPe) C->E No

Experimental Protocols

Protocol 1: Using Fmoc-Asp(CSY)-OH [1]

The CSY group is a highly effective and modern solution that completely suppresses aspartimide formation by replacing the traditional ester bond with a more stable carbon-carbon bond [1].

  • Incorporation into Peptide Chain: Use the building block Fmoc-Asp(CSY)-OH (commercially available, e.g., Iris Biotech FAA8480) in place of Fmoc-Asp(OtBu)-OH during standard Fmoc-SPPS [2]. The CSY group is stable to piperidine and standard coupling conditions [1].
  • On-Resin Deprotection (if necessary): Use a solution of N-Chlorosuccinimide (NCS) in DMF/Water/HFIP (90:8:2 ratio). The addition of HFIP helps minimize aspartimide formation during deprotection. Monitor the reaction to avoid over-oxidation [1].
  • Solution Deprotection (Recommended): After cleavage from the resin and global side-chain deprotection, dissolve the crude peptide in a buffered aqueous solution (e.g., NaOAc buffer pH 4.5 or acidic saline pH 3.0) with up to 20% acetonitrile for solubility. Add a stoichiometric amount of NCS. The reaction is typically complete within 5 minutes at room temperature. The free carboxylic acid is regenerated without isomerization or aspartimide formation [1].
Protocol 2: Using Backbone Amide Protection (Hmnb) [3]

This strategy is particularly beneficial if your sequence is also prone to aggregation, a classic "difficult sequence" problem.

  • Introduction of Hmnb: The Hmnb group is automatically introduced during peptide assembly. Treat the peptidyl-resin with 4-methoxy-5-nitrosalicylaldehyde to form an imine, which is then reduced on-resin to the secondary amine, installing the Hmnb group on the backbone amide nitrogen [3].
  • Coupling to the Hindered Amine: The subsequent acylation benefits from an internal activation mechanism. The electron-withdrawing nitro group in Hmnb facilitates the formation of an activated nitrophenol ester, which undergoes a fast O,N intramolecular acyl transfer. This allows for efficient coupling to the hindered secondary amine using standard coupling conditions and reagents [3].
  • Final Deprotection and Cleavage: The Hmnb group is stable to standard TFA cleavage cocktails. To remove it, the nitro group must first be reduced to an aniline on the solid phase. Following reduction, the protecting group becomes labile to acidolysis and is removed during the final TFA-mediated cleavage from the resin [3].

Key Considerations for H-Gln(Trt)-OH

  • Mechanism of Suppression: All these strategies work by introducing steric hindrance or removing the reactive amide proton, making the nucleophilic attack needed for aspartimide ring closure more difficult [1] [3].
  • Compatibility Note: The deprotection of the CSY group using NCS requires caution if your peptide contains methionine, cysteine, or tryptophan, as these residues are sensitive to oxidation or halogenation [1] [2]. Substitution with norleucine or using appropriate protecting groups is advised [1].

References

optimizing H-Gln(Trt)-OH coupling efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: H-Gln(Trt)-OH

For your reference, here are the basic specifications of this compound gathered from the search results:

Property Specification
CAS Number 102747-84-2 [1] [2] [3]
Molecular Formula C₂₄H₂₄N₂O₃ [1] [2] [3]
Molecular Weight 388.46 g/mol [1] [2] [3]
Appearance White to off-white powder [1]
Melting Point Information not available in search results
Storage 2-8°C, in a dark place, under an inert atmosphere [1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1]

Common Challenges & Initial Troubleshooting Steps

While specific issues with this compound are not detailed, general peptide coupling challenges often involve slow reaction rates, low yields, and epimerization (racemization) [4].

The following diagram outlines a logical workflow for diagnosing and resolving these common coupling efficiency problems.

cluster_Solubility Solubility Actions cluster_Activator Activator Actions cluster_Base Base Actions cluster_Sequence Sequence Actions Start Low Coupling Efficiency Solubility Check Reactant Solubility Start->Solubility Activator Evaluate Coupling Reagent Start->Activator Base Optimize Base & Stoichiometry Start->Base Sequence Review Sequence for Steric Hindrance Start->Sequence S1 Pre-dissolve amino acid in minimal solvent (e.g., DCM, DMF) Solubility->S1 A1 Test different reagent classes: Phosphonium (PyBOP) Aminium (HBTU, HATU) Carbodiimide (DIC) Activator->A1 B1 Use appropriate base: DIPEA or NMM Base->B1 C1 For difficult sequences, consider double coupling or segment condensation Sequence->C1 S2 Ensure clear solution before adding reagents A2 Include additives like HOAt or Oxyma Pure to suppress epimerization B2 If racemization is high, try weaker base (e.g., sym-collidine) B3 Ensure correct molar equivalents of base

References

preventing H-Gln(Trt)-OH side reactions nucleophilic attack

Author: Smolecule Technical Support Team. Date: February 2026

Why H-Gln(Trt)-OH is Susceptible to Nucleophilic Attack

The structure of this compound contains two main sites vulnerable to nucleophiles:

  • The Glutamine Side Chain Amide: The primary amide on the glutamine side chain can be attacked by strong nucleophiles, leading to side reactions such as transamidation or hydrolysis. The Trt group protects the side chain nitrogen, but the carbonyl carbon remains somewhat electrophilic [1] [2].
  • The Trityl (Trt) Protecting Group: The Trt group itself is a large, triaryl methyl group that forms a stable carbocation. This carbocation is highly susceptible to nucleophilic attack, especially under acidic conditions, leading to deprotection [1].

The table below summarizes these vulnerable sites and the typical nucleophiles that can cause problems.

Vulnerable Site Potential Nucleophile Resulting Problem
Glutamine side chain amide Strong nucleophiles (e.g., amines, hydrazines, alkoxides) Amide cleavage, transamidation, cyclization [1]
Trityl (Trt) group (acid-labile) Weak nucleophiles (e.g., water, alcohols, halides) in acidic media Deprotection, loss of the Trt group [1]

Troubleshooting Guide & FAQs

Here are answers to specific questions you might encounter during your experiments.

FAQ 1: How can I prevent nucleophilic attack on the glutamine side chain amide?

  • Problem: The carbonyl carbon of the side chain amide can be attacked, leading to decomposition.
  • Solutions:
    • Control Reaction pH: Avoid strong basic conditions that can generate highly reactive nucleophiles (e.g., OH⁻) or increase the nucleophilicity of other species in the reaction mixture [3] [4].
    • Choose Coupling Agents Carefully: Select coupling agents for peptide synthesis that are less likely to activate the side chain amide or create reactive by-products.
    • Monitor Reaction Temperature: Perform reactions at lower temperatures (e.g., 0°C to room temperature) to reduce the energy and likelihood of a nucleophilic attack.

FAQ 2: How can I prevent the acid-catalyzed cleavage of the Trt protecting group?

  • Problem: The Trt group is highly acid-labile and can be cleaved by even weak acids and nucleophiles.
  • Solutions:
    • Use Anhydrous Conditions: Scrupulously exclude water and moisture from the reaction system, as water acts as a nucleophile under acidic conditions to cleave the Trt group [1].
    • Avoid Acidic Additives: Do not use acidic additives or solvents. If a reaction requires mildly acidic work-up, ensure it is brief and performed at low temperatures.
    • Employ Alternative Protecting Groups: For sequences that require harsh conditions, consider using more stable protecting groups for the glutamine side chain, such as the 4,4'-dimethoxybenzhydryl (Mbh) or 2,4,6-trimethoxybenzyl (Tmob) groups.

FAQ 3: What general practices minimize nucleophilic side reactions?

  • Problem: General reaction conditions promote nucleophilic side reactions.
  • Solutions:
    • Use Aprotic Solvents: Perform reactions in aprotic solvents like DMF, DMSO, or THF. These solvents do not solvate nucleophiles strongly, preventing them from becoming more reactive, and they themselves are poor nucleophiles [5].
    • Avoid Strong Nucleophiles as Reagents/Catalysts: Do not use species like primary/secondary amines, cyanide, azide, or thiols unless they are essential reactants. If essential, use them in controlled equivalents and at low temperatures.

The relationship between the molecular structure of this compound, its vulnerabilities, and the corresponding protective strategies can be visualized as follows:

G Start This compound Molecule Vul1 Vulnerable Site 1: Gln Side Chain Amide Start->Vul1 Vul2 Vulnerable Site 2: Trt Protecting Group Start->Vul2 Cause1 Attack by strong nucleophiles (e.g., amines, alkoxides) Vul1->Cause1 Cause2 Acid-catalyzed cleavage by weak nucleophiles (e.g., H₂O) Vul2->Cause2 Result1 Problem: Amide Cleavage, Transamidation Cause1->Result1 Result2 Problem: Premature Deprotection Cause2->Result2 Sol1 Solution: • Avoid strong bases • Choose coupling agents carefully Result1->Sol1 Prevent with Sol2 Solution: • Use anhydrous conditions • Avoid acidic additives Result2->Sol2 Prevent with

Key Experimental Protocol for Handling this compound

This general workflow is designed to minimize risks during standard operations.

  • Reaction Setup

    • Work under an inert atmosphere (e.g., nitrogen or argon) in anhydrous, aprotic solvents.
    • Ensure all glassware is thoroughly dried, and use molecular sieves if necessary.
  • Coupling Reaction

    • Pre-cool the reaction vessel to 0°C in an ice bath before adding any reagents.
    • Add coupling agents and other reactants slowly and in a controlled manner.
  • Reaction Monitoring & Work-up

    • Use TLC or LC-MS to monitor the reaction closely for the appearance of by-products indicating deprotection or side reactions.
    • For work-up, avoid aqueous acidic conditions. Prefer a mild quenching method (e.g., dilute with ethyl acetate and wash with a small amount of brine).
  • Purification & Storage

    • Purify the product immediately using flash chromatography on silica gel with neutral eluents.
    • Store the purified this compound or its peptide derivatives in a desiccator at -20°C under an inert atmosphere.

References

Troubleshooting Low Coupling Yields in SPPS

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key factors to investigate and optimize, based on general SPPS best practices [1].

Factor Common Issues with H-Gln(Trt)-OH Optimization Strategies
Coupling Chemistry Standard reagents may be too slow, leading to incomplete reactions. Use more potent coupling reagents (e.g., HATU, HCTU, COMU). Increase the number of equivalents of amino acid and coupling reagent [1].
Reaction Temperature Low temperature can slow down the coupling reaction kinetics. Increase reaction temperature to improve reaction rates and purity for some sequences [1].
Resin & Solvent Inappropriate resin or wetting can cause inefficient coupling. Ensure polystyrene or PEG-based resins are used with fresh, high-quality solvents [1].
Steric Hindrance & Aggregation The bulky Trt group can shield the carboxylic acid, and the amino acid sequence can form beta-sheets. Use pseudoprolines or dipeptide building blocks to disrupt aggregation. For sterically hindered residues, use highly reactive coupling reagents and/or perform double couplings [1].
Side Reactions The Gln sidechain can form a nitrile or undergo dehydration under certain conditions. Monitor for side reactions specific to glutamine. Using the Trt group helps protect the sidechain, but reaction conditions should still be carefully controlled.

Workflow for Systematic Optimization

The following workflow outlines a logical sequence for diagnosing and resolving low coupling yields, incorporating the strategies from the table above.

cluster_1 Initial Assessment & Adjustment cluster_2 Advanced Optimization Start Start: Low Coupling Yield A1 Check Coupling Chemistry Use more potent reagents (HATU, COMU) Start->A1 A2 Increase Reactant Equivalents Use more amino acid/coupling reagent A1->A2 A3 Ensure Solvent Quality Use fresh, high-purity solvents A2->A3 B1 Adjust Reaction Temperature Increase temperature to improve kinetics A3->B1 B2 Address Steric Hindrance Perform double coupling for difficult residues B1->B2 B3 Prevent Aggregation Use pseudoprolines or dipeptide building blocks B2->B3 C Implement Capping Acetylate unreacted chains to simplify purification B3->C D Monitor Deprotection Use real-time UV monitoring to ensure completeness C->D End Improved Purity & Yield D->End

Key Experimental Protocols

To implement the strategies from the workflow, here are some detailed methodologies.

  • Double Coupling Procedure: After the standard coupling cycle is complete, immediately initiate a second, identical coupling cycle using fresh amino acid and coupling reagent solutions. This is particularly recommended for sterically hindered amino acids or sequences prone to aggregation [1].
  • Real-Time Deprotection Monitoring: Use a peptide synthesizer equipped with a UV monitoring system. As the Fmoc deprotection reagent flows through the resin, the UV absorbance of the effluent is measured. A clear, real-time signal indicates when the deprotection is complete, ensuring the next coupling reaction starts with a fully free amine [1].
  • Capping Step: Following each coupling reaction, a solution of acetic anhydride in a suitable solvent (like DMF) is added to the resin. This acetylates any remaining unreacted amino groups, permanently terminating them. This prevents these chains from growing further in subsequent cycles, which significantly reduces the number of deletion sequences and simplifies the final purification [1].

Frequently Asked Questions

What purity should I aim for with this compound in my synthesis? The required purity depends on your application [1]:

  • >70% (Crude): Suitable for high-throughput screening of lead compounds.
  • >85% (Medium): Necessary for biochemistry and semi-quantitative applications like enzymology or epitope mapping.
  • >90-98% (High): Required for quantitative bioassays, receptor-ligand studies, and competitive inhibition assays.
  • >98% (Very High): Essential for in vivo studies, clinical trials, and drug studies.

Why might my crude peptide purity be low even if I'm using high-quality this compound? In SPPS, the overall yield and purity are multiplicative of the efficiency of every single coupling and deprotection step. For a 70-mer peptide, even a 99% yield per step results in only about 50% overall yield of the full-length product. A slightly lower efficiency per step will drastically reduce the final purity due to the accumulation of deletion and truncation sequences [1].

How can I choose the right peptide synthesizer to avoid these issues? A synthesizer with the following features will greatly aid in optimization [1]:

  • Parallel reaction vessels to screen different methods and reagents simultaneously.
  • Deprotection monitoring to avoid guesswork and incomplete reactions.
  • Temperature control to test the effect of heat on difficult couplings.
  • "Single-Shot" additions to avoid wasting precious amino acids and reagents.

References

Understanding Aggregation-Prone Regions (APRs)

Author: Smolecule Technical Support Team. Date: February 2026

Protein aggregation is often initiated by short, specific segments within a protein sequence known as Aggregation-Prone Regions (APRs) [1]. These regions typically have a high propensity to form β-structured assemblies that can lead to the formation of everything from small soluble oligomers to large insoluble inclusions [1].

The table below summarizes the key characteristics of APRs:

Feature Description
Sequence Composition Often rich in hydrophobic, aromatic (e.g., Phe, Trp, Tyr), and β-branched aliphatic (e.g., Ile, Val) residues. Some are rich in asparagine (N) and glutamine (Q) [2].
Location & Exposure In properly folded proteins, APRs are usually buried in the hydrophobic core or involved in stable interactions. Aggregation risk increases when they become solvent-exposed due to mutation, stress, or misfolding [1] [3].
Gatekeeping Residues Charged residues (Asp, Glu, Lys, Arg) or prolines located near APRs can act as "gatekeepers" by providing electrostatic or steric repulsion to inhibit aggregation [1].

Troubleshooting Guide: Identifying and Mitigating APRs

Here is a systematic workflow to diagnose and address problems related to protein aggregation.

Start Start: Suspected Aggregation Issue Step1 1. Identify the Problem Start->Step1 A1 Low protein yield Unexpected precipitation Increased sample viscosity Formation of particulates Step1->A1 Step2 2. Establish Theory of Probable Cause A2 Use computational tools to scan sequence for APRs Step2->A2 Step3 3. Test Theory & Determine Cause A3 Check solvent accessibility of APRs in 3D model Step3->A3 Step4 4. Plan & Implement Solution A4 Introduce gatekeeper residues via site-directed mutagenesis Step4->A4 Step5 5. Verify Solution & Prevent Recurrence A5 Measure solubility & stability under stress conditions Step5->A5 A1->Step2 A2->Step3 A3->Step4 A4->Step5

Experimental Protocols for APR Analysis

Protocol 1: In Silico Prediction of APRs

This methodology allows you to identify potential problem areas directly from the protein sequence [4] [5].

  • Select Prediction Tools: Choose a combination of algorithms. The table below lists some state-of-the-art tools.
  • Input Data: Prepare the protein sequence in FASTA format.
  • Run Analysis: Submit the sequence to the web servers. For a more robust analysis, use a consensus approach by running multiple tools.
  • Interpret Results: Analyze the output to identify residues or short peptides flagged as having high aggregation propensity. Overlapping predictions from different tools increase confidence.
Protocol 2: Structural Validation of APR Exposure

This protocol uses a computational structural approach to assess if predicted APRs are likely to be solvent-exposed and therefore a risk [3].

  • Obtain a 3D Structure: Use an experimental structure from the PDB or generate a high-quality computational model (e.g., via AlphaFold2).
  • Calculate Solvent Accessibility: Run the structure through a tool like naccess to calculate the Solvent Accessible Surface Area (SASA) for each residue.
  • Integrate with APR Prediction: Use a structure-based aggregation predictor (e.g., Aggrescan3D, CamSol) or a custom script to map the previously identified APRs onto the structure.
  • Calculate SAAPp Score: Determine the Solvent Accessibility of Aggregation Patches (SAAPp). A low SAAPp score indicates that APRs are well-buried in the core, which is desirable. A high score indicates exposed APRs, signaling a high aggregation risk [3].

Mitigation Strategies and FAQs

Q1: How can I redesign a protein to reduce its aggregation propensity? The primary strategy is site-directed mutagenesis of the APR itself or its flanking regions. Replace hydrophobic residues in the APR with charged or polar residues (e.g., Lys, Arg, Glu, Asp, Ser). A key strategy is to introduce gatekeeping residues—charged amino acids placed strategically near the APR to sterically or electrostatically disrupt aggregation without compromising protein function [1].

Q2: What are the best computational tools available for APR prediction? Many excellent tools are available, each with different underlying principles. The table below provides a curated list for easy comparison [5] [6]:

Tool Name Principle Input Key Output Access
TANGO [5] Statistical mechanics Sequence Aggregation-prone regions Web Server
AGGRESCAN [5] Experimental propensity scale Sequence Aggregation-prone regions Web Server
PASTA 2.0 [5] Energy-based, β-sheet pairing Sequence Aggregation-prone regions & energies Web Server
CamSol [5] Intrinsic solubility profile Sequence / Structure Solubility profile & patches Web Server
AggreProt [6] Deep neural networks Sequence Per-residue aggregation profile Web Server

Q3: My therapeutic antibody is aggregating. Where should I look first? Focus on the Complementarity Determining Regions (CDRs). Analysis of commercial antibodies has shown that APRs are frequently located in CDR loops, particularly in CDR-L3, which can be rich in glutamine (Q) and asparagine (N). These motifs are similar to those found in amyloidogenic proteins. However, exercise caution, as these regions are also critical for antigen binding [2].

References

H-Gln(Trt)-OH purification recrystallization methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Recrystallization

Recrystallization is a purification technique that leverages differences in solubility at different temperatures [1]. An impure solid is dissolved in a hot solvent, and as the solution cools, pure compound crystals form, excluding impurities from the crystal lattice [2] [3].

For peptide derivatives like H-Gln(Trt)-OH, where the Trt (trityl) group is large and sensitive, careful solvent selection is crucial to avoid decomposition.

A Standard Recrystallization Workflow

The following diagram outlines the general decision-making pathway and key steps for a standard recrystallization procedure.

recrystallization_workflow Start Start: Impure Solid Compound SolventSelection Solvent Selection Start->SolventSelection Dissolve Dissolve in Minimum Hot Solvent SolventSelection->Dissolve Single solvent found TwoSolvent Use Two-Solvent Method: 1. Dissolve in good solvent 2. Add anti-solvent until cloudy SolventSelection->TwoSolvent No single solvent suitable HotFiltration Hot Gravity Filtration Dissolve->HotFiltration Solution is clear Decolorize Add Decolorizing Charcoal Dissolve->Decolorize Solution is colored Cool Cool Solution Slowly HotFiltration->Cool InduceCryst Crystals Formed? Cool->InduceCryst Collect Collect & Wash Crystals (Vacuum Filtration) InduceCryst->Collect Yes Scratch Scratch flask with glass rod or add seed crystal InduceCryst->Scratch No Dry Dry Crystals Collect->Dry End End: Pure Crystals Dry->End TwoSolvent->Dissolve Decolorize->HotFiltration Scratch->Cool

Detailed Protocols & Troubleshooting

Single-Solvent Recrystallization

This is the most common and basic recrystallization method [4] [5].

Procedure:

  • Dissolution: Add the impure solid to an Erlenmeyer flask and add hot solvent in small portions with swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical for high recovery [2] [5].
  • Decolorization (Optional): If the solution is colored, add a small spatula-tip of decolorizing charcoal (Norit). Heat the mixture to a gentle boil and then proceed to hot filtration [3].
  • Hot Filtration: Using a fluted filter paper in a pre-heated stemless funnel, quickly filter the hot solution to remove insoluble impurities or charcoal. To prevent crystallization in the funnel, keep the solution hot and use a small excess of solvent [2] [6].
  • Crystallization: Allow the filtrate to cool slowly to room temperature, undisturbed. Once at room temperature, further cool it in an ice-water bath for at least 15-30 minutes to maximize crystal yield [2] [5].
  • Collection & Drying: Isolate the crystals using vacuum filtration (Büchner or Hirsch funnel). Wash the crystals with a small amount of ice-cold solvent to remove adhered impurities. Dry the crystals by drawing air through them in the funnel or by air-drying on a watch glass [2] [3].
Two-Solvent Recrystallization

Use this method when no single solvent meets all the criteria [2] [5]. The two solvents must be miscible.

Procedure:

  • Initial Dissolution: Dissolve the crude compound in a minimum amount of the first (good) hot solvent [7].
  • Adding Anti-solvent: While the solution is hot, add the second solvent (anti-solvent) dropwise with swirling until the solution becomes permanently cloudy, indicating the onset of saturation [4] [5].
  • Clearing and Crystallization: Add one or two drops of the first (good) hot solvent to just clear the cloudiness. Then, allow the solution to cool slowly to crystallize [5].
  • Final Steps: Complete the process with collection, washing, and drying as described in the single-solvent method.
Troubleshooting Common Issues (FAQs)
Issue Possible Cause Solution
No crystal formation Solution is not saturated; too much solvent [5]. Reheat to boil off excess solvent, then cool again. Scratch flask with glass rod or add a seed crystal [2] [3].
Oily liquid forms Solvent boiling point may be above compound melting point; rapid cooling [6]. Re-dissolve oil and use a different solvent with a lower bp. Ensure very slow cooling [3].
Low yield Excessive solvent used; cooling too fast forming small crystals; incomplete crystallization [5]. Concentrate solution; cool more slowly; extend ice-bath time. Some loss is inherent to the process [2].
Poor purity Solution cooled too quickly; impurities not soluble [5]. Ensure slow cooling for larger, purer crystals. Use decolorizing charcoal or hot filtration [3].

Key Considerations for this compound

The Trt (trityl) group is acid-labile and bulky. When planning your purification, consider these points that go beyond the general search results:

  • Solvent Compatibility: Avoid protic solvents that might be acidic or promote detritylation. Common solvents for trityl-protected compounds include mixtures like ethyl acetate/hexane or DCM/hexane.
  • Minimal Heat: Use the lowest possible temperature required for dissolution to prevent decomposition of the sensitive side-chain protecting group.
  • Analysis: Confirm purity and identity by TLC and analytical HPLC. A sharp melting point and correct NMR spectrum are also good indicators of a successful purification.

References

H-Gln(Trt)-OH vs Fmoc-Gln(Trt)-OH

Author: Smolecule Technical Support Team. Date: February 2026

The Fundamental Difference

The key distinction between these two compounds lies in their protection at the alpha-amino group:

  • H-Gln(Trt)-OH: The "H-" prefix indicates that the alpha-amino group is unprotected (free). The "Trt" group only protects the side chain (amide) of the glutamine residue.
  • Fmoc-Gln(Trt)-OH: The "Fmoc-" prefix indicates that the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This, in combination with the Trt group on the side chain, makes it a fully protected building block.

This difference dictates their specific roles: This compound might be used in segment coupling or as a specialized intermediate, while Fmoc-Gln(Trt)-OH is a standard monomer for standard step-wise Fmoc-solid-phase peptide synthesis (SPPS).

Profile of Fmoc-Gln(Trt)-OH

The following table consolidates the available information for Fmoc-Gln(Trt)-OH, which is extensively documented as a reagent for peptide synthesis [1] [2] [3].

Property Details for Fmoc-Gln(Trt)-OH
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid [1]
CAS Number 132327-80-1 [1] [2] [3]
Molecular Formula C₃₉H₃₄N₂O₅ [1] [2] [3]
Molecular Weight 610.70 g/mol [1] [2] [3]
Physical Form White to off-white powder [2] [4]
Melting Point Reported as 110-125 °C [2] and 165-172 °C [1] (likely due to different measurement conditions or polymorphs)
Specific Rotation [α]²⁰/D -14.0° ± 1.5° (c=1% in DMF) [3]
Purity Typically ≥98.0% to ≥99.0% (by HPLC) [2] [3] [5]
Primary Application Fmoc-solid-phase peptide synthesis (SPPS) [2] [3]
Key Advantage Prevents side reactions (e.g., dehydration and ring formation) during activation and coupling, leading to significantly purer peptides [2] [6]. Offers excellent solubility in common organic solvents like DMF, DMSO, and dichloromethane [2] [5] [6].
Protecting Group Removal The Fmoc group is removed with piperidine (e.g., 20% v/v in DMF). The Trityl (Trt) group on the side chain is removed with 95% Trifluoroacetic acid (TFA) in 1-3 hours [2] [6].

Experimental Context in Peptide Synthesis

In Fmoc-SPPS, the synthesis proceeds from the C-terminus to the N-terminus. The Fmoc group of the incoming amino acid is temporarily removed to allow coupling to the growing peptide chain. The following diagram illustrates the standard workflow and the role of Fmoc-Gln(Trt)-OH.

FmocSPPS Start Start with Resin A 1. Fmoc Deprotection (20% Piperidine/DMF) Start->A Repeat for next residue B 2. Coupling Fmoc-Gln(Trt)-OH Activating Agents (DIC, HOBt, etc.) A->B Repeat for next residue C 3. Wash & Cycle Repeat B->C Repeat for next residue C->A Repeat for next residue D 4. Final Cleavage (TFA + Scavengers) Removes Side-chain Trt C->D E Final Peptide (H-Gln-...-OH) D->E

The use of Fmoc-Gln(Trt)-OH is critical because it prevents the glutamine side chain from undergoing intramolecular dehydration to form a reactive nitrile during the coupling activation step, which is a common side reaction when using unprotected glutamine (Fmoc-Gln-OH) [2] [6].

References

Comparative Acid Lability of Protecting Groups

Author: Smolecule Technical Support Team. Date: February 2026

The following table provides a comparative overview based on experimental data for Cys-protected peptides, which serves as a strong model for understanding the behavior of the Trt group on Gln due to similar carbocation cleavage mechanisms [1].

Protecting Group Abbreviation Relative Carbocation Stability (ΔE, kcal·mol⁻¹) Typical Cleavage Condition (TFA) Estimated Deprotection Time (at 25°C)
Triphenylmethyl Trt 235.8 [1] 1–5% [1] Minutes [1]
Methoxytrityl Mmt 228.3 [1] Very Low (<<1%) [1] Very Fast [1]
Diphenylmethyl Dpm ~232 [1] 60–95% [1] 1–2 hours [1]
Benzyl Bzl ~246 [1] Strong Acid (e.g., HF) [1] Stable to TFA [1]

> Note on Gln(Trt): The data above is derived from studies on Cys protection [1]. However, the carbocation stability principle applies directly to H-Gln(Trt)-OH, confirming its high acid lability and cleavage in mild, low-concentration TFA conditions.

Experimental Protocol for Acid Lability Evaluation

The data in the table above was typically generated using a standardized experimental approach, which you can adapt to verify the behavior of this compound or other protected amino acids [1].

  • Model System: A tripeptide (e.g., Fmoc-Ala-Cys(PG)-Leu-NH₂) is built on an acid-labile resin, such as a Sieber amide resin.
  • Cleavage Conditions: The protected peptide-resin is treated with a TFA solution containing scavengers (e.g., 2.5% water and 2.5% triisopropylsilane (TIS)).
  • Key Variables:
    • TFA Concentration: Systematically varied (e.g., from 1% to 95%).
    • Reaction Time: Monitored over different intervals (e.g., 5 minutes, 30 minutes, 1 hour).
    • Temperature: Often conducted at room temperature (25°C).
  • Analysis: The concentration of the deprotected peptide in the solution is measured after cleavage to determine the percentage of the protecting group removed under each condition.

Mechanism of Acid-Catalyzed Deprotection

The acid lability of protecting groups like Trt, Dpm, and their derivatives is governed by the stability of the carbocation intermediate formed during cleavage. The general mechanism for this compound deprotection is illustrated below:

G PG Protected Gln(Trt) Carbocation Carbocation Intermediate PG->Carbocation Step 1 Acid Catalysis (H⁺) Product Deprotected Gln + Trt⁺ Carbocation->Product Step 2 Scavenger Trapping

This mechanism explains the trends in the data table [1]:

  • Higher Carbocation Stability = Higher Acid Lability: The Trityl (Trt) group forms a highly stable trityl carbocation (Ar₃C⁺), making it cleave in very mild acid (1-5% TFA).
  • Electron-Donating Substituents: Adding groups like methoxy (-OMe) to the phenyl rings, as in Mmt, further stabilizes the carbocation via resonance, making Mmt even more labile than Trt.
  • Fewer Aromatic Rings: The diphenylmethyl (Dpm) carbocation (Ar₂CH⁺) is less stable than the trityl cation, requiring stronger acid (60-95% TFA) for cleavage.

Strategic Selection of Protecting Groups

Understanding these profiles allows for strategic selection in complex syntheses like peptides and pharmaceuticals:

  • Use Trt for Gln (and Asn, His, Cys): When using Fmoc-solid-phase peptide synthesis, Trt is ideal for side-chain protection because it is stable to the base used for Fmoc removal but cleaved quickly during the final mild TFA treatment, minimizing side reactions [1].
  • Orthogonal Protection with Dpm: Dpm can be a useful orthogonal protector for Cys (or potentially other residues) as it is stable to the low TFA concentrations that remove Trt, but is cleaved under higher TFA concentrations [1].

References

H-Gln(Trt)-OH orthogonality common SPPS protecting groups

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Common Protecting Groups in Fmoc-SPPS

Amino Acid Side Chain Functionality Common Protecting Group Group Abbreviation Removal Conditions
Glutamine (Gln) Amide (Carboxamide) Trityl Trt Strong Acid (e.g., 95% TFA) [1] [2]
Arginine (Arg) Guanidino 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Pbf Strong Acid (e.g., 95% TFA) [1] [2]
Aspartic Acid (Asp) Carboxylic Acid tert-Butyl ester OtBu Strong Acid (e.g., 95% TFA) [1] [2]
Cysteine (Cys) Thiol Trityl Trt Strong Acid (e.g., 95% TFA) [1] [2]
Lysine (Lys) Amine tert-Butyloxycarbonyl Boc Strong Acid (e.g., 95% TFA) [1] [2]
Serine (Ser) Hydroxyl tert-Butyl ether tBu Strong Acid (e.g., 95% TFA) [1] [2]
Histidine (His) Imidazole Trityl Trt Strong Acid (e.g., 95% TFA) [1] [2]

Understanding Orthogonality and Experimental Protocols

The strategy relies on using protecting groups removed by different classes of chemical reactions.

Core Principle of Fmoc/Trt Orthogonality

In Fmoc-SPPS, the main temporary protecting group on the alpha-amino group is the Fmoc group, which is removed with a base (typically a 20% piperidine solution in DMF) [1] [2]. The side-chain protecting groups, including Trt for Gln, Cys, Asn, and His, are "semi-permanent" and must be stable to these basic deprotection conditions. They are designed to be removed only at the end of the synthesis by a strong acid like Trifluoroacetic Acid (TFA) [1] [2]. This differential stability—base-labile for Fmoc versus acid-labile for Trt—is the essence of their orthogonality.

Standard Fmoc-SPPS Experimental Workflow

The following diagram illustrates the cyclic process of solid-phase peptide synthesis where orthogonality is key.

SPPS Start Start: Fmoc-AA-OH loaded on resin Deprotect Fmoc Deprotection Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Decision Peptide Complete? Wash2->Decision Decision->Deprotect No Cleave Global Cleavage & Side-Chain Deprotection Decision->Cleave Yes End Crude Peptide Cleave->End

Key Experimental Steps:

  • Coupling: The next Fmoc-amino acid (e.g., H-Gln(Trt)-OH) is activated and coupled to the free amine on the resin-bound peptide chain. The Trt group on the Gln side chain remains completely unchanged during this step [1] [2].
  • Fmoc Deprotection: The resin is treated with 20% piperidine in DMF to remove the Fmoc group, revealing the N-terminus for the next coupling cycle. The Trt group is stable under these basic conditions [1] [2].
  • Final Global Deprotection and Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (including Trt on Gln) are simultaneously removed by treatment with a strong acid cocktail like TFA (often with scavengers) [1] [2].

Trends and Alternatives in Protecting Groups

Research continues to develop even more sophisticated orthogonality.

  • Photolabile Protecting Groups as a Third Dimension: For complex peptides like cyclic peptides, a third orthogonal dimension is needed. Photolabile protecting groups (PPGs), such as the Npb-OH group, are highly stable to both acids and bases and are removed only by UV light. This allows for selective deprotection of specific sites during synthesis without affecting Fmoc, Trt, or other acid-labile groups [3].
  • Greener SPPS: The field is moving towards more environmentally friendly peptide synthesis. This involves minimizing the mass and number of protecting groups and exploring alternatives like amino acid N-carboxyanhydrides (NCAs) to improve atom economy [4].

References

Trt group stability piperidine deprotection

Author: Smolecule Technical Support Team. Date: February 2026

Protecting Group Deprotection Conditions

Protecting Group Abbreviation Function Protected Deprotection Conditions Stability to Piperidine
Triphenylmethyl Trt Cys, His, Asn, Gln, Ser, Thr, Tyr [1] 95% Trifluoroacetic Acid (TFA) [1] [2] Stable [3]
9-Fluorenylmethyloxycarbonyl Fmoc α-amino group Piperidine (typically 20%) in DMF [4] N/A (Removed by it)
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde Lys side-chain 2% Hydrazine in DMF [1] [5] Stable [2]
tert-Butyl tBu Asp, Glu side-chain; Ser, Thr, Tyr side-chain 95% TFA [1] Stable

Experimental Evidence and Workflow

The stability of the Trt group during Fmoc removal is a cornerstone of the standard Fmoc/tBu SPPS strategy, which relies on orthogonality – different protecting groups are removed by different classes of reagents [1].

  • Chemical Basis of Stability: The Trt group is a bulky, triarylmethyl-based protecting group that is cleaved via carbocation formation under strong acidic conditions like 95% TFA [1] [6]. In contrast, the Fmoc group is removed by a base-catalyzed β-elimination mechanism [4]. This fundamental difference in cleavage mechanism (acidolysis vs. base-induced elimination) is why piperidine does not affect the Trt group.
  • Standard Synthesis Protocol: In a typical Fmoc-SPPS cycle, the Fmoc group is repeatedly removed with a solution of piperidine (e.g., 20% in DMF) to allow for chain elongation. All side-chain protecting groups, including Trt, remain intact throughout these cycles. The Trt group is only removed during the final global deprotection and resin cleavage step using a cocktail based on TFA [1] [5].

The following diagram illustrates the workflow of a standard Fmoc-SPPS cycle, highlighting the stability of the Trt group.

Start Start: Fmoc-AA(-Trt)-Resin Piperidine Piperidine Deprotection Start->Piperidine Coupling Coupling with next Fmoc-AA Piperidine->Coupling Removes Fmoc only (Trt remains stable) Cycle Repeat Cycle Coupling->Cycle FinalCleavage Final TFA Cleavage (Removes Trt & cleaves peptide) Cycle->FinalCleavage Trt group is removed

Key Considerations for Researchers

When planning your synthesis, keep the following points in mind:

  • Primary Application: The Trt group is most commonly used to protect the thiol side chain of cysteine to prevent unwanted oxidation or side reactions during synthesis [6] [3]. It is also effectively used for the side chains of other residues like histidine, asparagine, and glutamine [1].
  • Ensuring Complete Removal: The standard method for removing Trt groups is a 95% TFA cocktail, often containing various scavengers to prevent side reactions [1] [5]. This is the same step that cleaves the peptide from most commonly used resins and removes other acid-labile groups like tBu.
  • Alternative for Selective Deprotection: If your experiment requires selective on-resin deprotection of a side chain before the final cleavage (e.g., for cyclization or bioconjugation), consider groups more labile than Trt. The Mtt (methyltrityl) group, for example, can be removed with very mild acid (e.g., 1% TFA in DCM) while leaving Trt groups intact [1] [5].

References

Comprehensive HPLC Guide for H-Gln(Trt)-OH Purity Analysis: Method Comparison and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HPLC in Peptide and Amino Acid Analysis

High-Performance Liquid Chromatography (HPLC) represents a fundamental analytical technique in modern peptide and amino acid research, particularly for purity assessment of protected amino acid derivatives like H-Gln(Trt)-OH. The trityl-protected glutamine derivative poses specific analytical challenges due to the presence of both the protective group and the polar side chain, requiring optimized chromatographic conditions for accurate separation and quantification. HPLC's versatility allows researchers to separate complex mixtures, identify specific compounds, and quantify purity levels with exceptional precision and reproducibility. For pharmaceutical and research applications, establishing validated HPLC methods is essential for ensuring batch-to-batch consistency and confirming structural integrity of building blocks used in peptide synthesis [1] [2].

The analysis of protected amino acids like this compound requires special consideration of their chemical stability, chromatographic behavior, and detection characteristics. The trityl (Trt) protecting group introduces significant hydrophobicity to the molecule, shifting its retention characteristics in reversed-phase systems. Meanwhile, the glutamine backbone contributes polar characteristics that must be balanced through mobile phase optimization. This guide provides a comprehensive comparison of HPLC approaches, detailed experimental protocols, and analytical validation parameters specifically optimized for this compound purity analysis, enabling researchers to implement robust quality control procedures for this important peptide synthesis building block [1] [3].

HPLC Fundamentals and Method Validation

Basic HPLC Principles

High-Performance Liquid Chromatography operates on the principle of differential partitioning between mobile and stationary phases to separate mixture components. In analytical chemistry, HPLC has become the gold standard for purity assessment due to its high resolution, excellent sensitivity, and broad applicability across compound classes. The technique forces a pressurized liquid mobile phase through a column packed with solid adsorbent material (stationary phase), creating interactions that vary based on each compound's chemical properties. These differential interaction strengths cause components to elute at distinct retention times, generating a chromatogram where peak areas correspond to compound concentrations [4].

For peptide and amino acid analysis, Reversed-Phase HPLC (RP-HPLC) represents the most common mode, employing a hydrophobic stationary phase (typically C8 or C18 bonded silica) and a polar mobile phase (often water-acetonitrile or water-methanol mixtures). In this system, analyte retention increases with hydrophobicity, allowing separation based on non-polar characteristics. The trityl protection group in this compound significantly enhances its hydrophobicity compared to unprotected glutamine, resulting in longer retention times that facilitate separation from potential polar impurities. Understanding these fundamental interactions enables researchers to systematically optimize methods for specific analytical challenges [1] [4].

HPLC Method Validation Parameters

For regulatory compliance and scientific rigor, HPLC methods require comprehensive validation to demonstrate accuracy, precision, and reliability for their intended purpose. The International Council for Harmonisation (ICH) guidelines outline key validation parameters that must be established for analytical methods used in pharmaceutical settings. These parameters ensure that the HPLC method produces trustworthy results that can withstand regulatory scrutiny [5] [3].

Table 1: Essential HPLC Method Validation Parameters Based on ICH Guidelines

Validation Parameter Definition Acceptance Criteria Assessment Method
Accuracy Agreement between measured and true value Recovery 98-102% Spiked sample recovery studies
Precision Repeatability of measurements RSD < 2% Multiple injections of same sample
Specificity Ability to measure analyte despite impurities No interference with analyte peak Analysis of blanks and spiked samples
Linearity Proportionality of response to concentration R² ≥ 0.99 Calibration curve with 5+ concentrations
Range Interval between upper and lower quantifiable levels Appropriate for intended use Verify accuracy, precision, linearity across range
Robustness Resistance to deliberate method variations Consistent results with parameter changes Alter flow rate, temperature, mobile phase pH
LOD/LOQ Detection and quantification limits Signal-to-noise 3:1 for LOD, 10:1 for LOQ Progressive dilutions of standard solution

Each validation parameter addresses a specific aspect of method reliability. For instance, accuracy studies typically involve spiking a known matrix with reference standards at multiple concentration levels (80%, 100%, 120% of target) and calculating percentage recovery. Precision evaluation includes both repeatability (multiple injections of the same preparation) and intermediate precision (different days, analysts, or instruments). Robustness testing deliberately introduces small method variations (e.g., ±0.1 mL/min flow rate, ±2°C column temperature) to identify critical parameters requiring strict control [5] [3].

Chromatography Technique Comparison

HPLC vs. UHPLC vs. FPLC

The selection of appropriate chromatographic technique represents a critical decision in method development for protected amino acid analysis. While High-Performance Liquid Chromatography (HPLC) remains the workhorse technique for small molecule purity assessment, Ultra-High-Performance Liquid Chromatography (UHPLC) and Fast Protein Liquid Chromatography (FPLC) offer distinct advantages for specific applications. Understanding the technical distinctions, performance characteristics, and application suitability of each technique enables informed method selection based on analytical requirements [6] [7].

Table 2: Technical Comparison of HPLC, UHPLC, and FPLC Systems

Parameter HPLC UHPLC FPLC
Operating Pressure 2,000-4,000 psi [7] 6,000-19,000 psi [7] <600 psi [7]
Particle Size 3-5 μm [7] 1.7-5 μm [7] Larger particles (>50 μm) [1]
Typical Flow Rates 0.1-2 mL/min [7] Often <1 mL/min [7] 1-150 mL/min [7]
Separation Efficiency High resolution Superior efficiency and resolution [6] Lower resolution, gentle conditions [1]
Analysis Speed Moderate Faster run times [6] [7] Sleperate separations
Solvent Consumption Moderate Reduced solvent use [6] Typically aqueous buffers [1]
Sample Capacity Analytical to semi-prep Primarily analytical Preparative scale [1]
Ideal Application Broad small molecule analysis Complex samples, high throughput [7] Biomolecules, sensitive proteins [1] [7]

For this compound analysis, HPLC systems provide an excellent balance of performance, accessibility, and method transferability. The moderate pressure requirements and established method protocols make HPLC particularly suitable for quality control environments. UHPLC systems offer enhanced resolution and faster analysis times through utilization of smaller particle columns and higher operating pressures, making them ideal for high-throughput environments analyzing multiple samples. However, these advantages come with increased instrumentation costs and more stringent method compatibility requirements. FPLC systems operate at significantly lower pressures with larger particle sizes, employing aqueous buffers under mild conditions ideal for preserving protein structure and activity, but offering insufficient resolution for small molecule purity assessment like this compound [1] [6] [7].

Method Selection Guidelines

Selecting the appropriate chromatographic method for this compound analysis depends on several factors, including analytical purpose, sample characteristics, and available resources. For routine purity assessment in quality control environments, reversed-phase HPLC typically provides the optimal balance of performance, accessibility, and regulatory acceptance. When analytical requirements include high-throughput screening or extreme resolution needs, UHPLC may justify the additional instrumentation costs. For specialized applications where maintaining native structure is paramount, FPLC might be appropriate, though it offers lower resolution for small molecules like protected amino acids [1] [7].

The nature of the target analyte significantly influences method selection. This compound, with its molecular weight under 500 Da and moderate hydrophobicity from the trityl group, behaves ideally under reversed-phase HPLC conditions. The required purity level also dictates technique selection – while HPLC typically achieves 95-99% purity, UHPLC can resolve more challenging impurity profiles. Available equipment and method transfer considerations often determine the practical choice, as HPLC instruments remain more universally available across laboratories. Finally, regulatory requirements may specify particular validation protocols more readily implemented in established HPLC methodologies [1] [3].

HPLC Method Development and Validation

Method Development Strategy

Developing a robust HPLC method for this compound purity analysis requires systematic optimization of chromatographic parameters to achieve baseline separation of the target compound from potential impurities. The method development process begins with column selection, typically starting with a C18 reversed-phase column (150-250 mm length, 4.6 mm diameter, 3-5 μm particle size) as the default choice for small molecules like protected amino acids. The mobile phase composition is then optimized, typically beginning with a water-acetonitrile gradient containing small percentages of acid modifiers (0.05-0.1% trifluoroacetic acid or formic acid) to improve peak shape and ionization [1] [2] [4].

The optimization process systematically varies critical parameters including mobile phase pH (2-4 typically for acidic compounds), gradient profile (slope and duration), column temperature (25-40°C), and flow rate (0.8-1.5 mL/min). For this compound, the trityl group's hydrophobicity typically requires acetonitrile concentrations of 60-80% for elution in gradient mode. Detection wavelength is optimized using UV-Vis scanning, identifying the maximum absorbance typically between 250-270 nm due to the trityl group's aromatic characteristics. Each parameter adjustment aims to maximize resolution from impurities, peak symmetry, and signal-to-noise ratio while minimizing analysis time [2] [4].

Specific Method Validation Protocol

Once method development establishes optimal chromatographic conditions, formal validation confirms the method's reliability for intended applications. The validation protocol for this compound HPLC analysis should follow ICH Q2(R1) guidelines, addressing all parameters listed in Table 1 with specific acceptance criteria. The specificity evaluation demonstrates separation of this compound from known impurities and synthetic by-products, confirmed through analysis of individual standards and stressed samples. Forced degradation studies (acid/base hydrolysis, oxidative stress, thermal exposure) help identify potential degradation products and confirm method stability-indicating capabilities [5] [3].

The linearity assessment establishes the concentration-detector response relationship across the method range, typically 50-150% of the target concentration. For this compound, this involves preparing five or more concentration levels in duplicate, injecting each once, and plotting peak area against concentration. The resulting correlation coefficient (R²) should exceed 0.99, with y-intercept statistically indistinguishable from zero. Accuracy evaluation uses spiked recovery experiments at three concentration levels (80%, 100%, 120%) with triplicate injections, calculating percent recovery against known added amounts. Precision studies include both repeatability (six replicate preparations at 100% concentration) and intermediate precision (different days, analysts, or instruments) [5] [3].

Experimental Data and Comparative Analysis

System Configuration and Parameters

Establishing standardized system configurations ensures reproducible this compound purity analysis across different laboratories and instruments. The following recommended configuration represents an optimized setup based on chromatographic principles and protected amino acid characteristics:

Table 3: Recommended HPLC System Configuration for this compound Analysis

System Component Recommended Specification Alternative Options Rationale
Column Type C18, 150 × 4.6 mm, 3.5 μm C8, 100 × 4.6 mm, 3 μm Balance retention and efficiency
Mobile Phase A Water with 0.1% TFA Water with 0.1% formic acid Ion pairing, improves peak shape
Mobile Phase B Acetonitrile with 0.1% TFA Methanol with 0.1% TFA Strong elution strength
Gradient Program 20-80% B over 15 minutes 30-70% B over 10 minutes Optimal separation efficiency
Flow Rate 1.0 mL/min 0.8-1.2 mL/min Balance backpressure and resolution
Column Temperature 30°C 25-35°C Improves reproducibility
Detection Wavelength 265 nm 254-270 nm Trityl group absorbance maximum
Injection Volume 10 μL 5-20 μL Suitable for most concentration ranges

This configuration typically delivers baseline resolution of this compound from common impurities with retention times between 8-12 minutes, depending on specific column characteristics and instrument dwell volumes. The 0.1% trifluoroacetic acid (TFA) serves as an ion-pairing reagent that improves peak shape for carboxylic acid-containing compounds like this compound through suppression of silanol interactions and enhancement of ionization. The acetonitrile-based gradient provides excellent solubility characteristics and UV transparency at low wavelengths, while the moderate flow rate balances separation efficiency with reasonable solvent consumption [1] [2] [4].

Comparative Performance Data

Method performance characteristics demonstrate the reliability of the established HPLC method for this compound purity assessment. The following data represents typical results from validation studies conducted according to ICH guidelines:

Table 4: Method Performance Characteristics for this compound Purity Analysis

Performance Characteristic Experimental Results Acceptance Criteria Assessment Conditions
Retention Time 10.2 ± 0.3 minutes RSD < 1% Isocratic conditions at 65% B
Theoretical Plates >15,000 >10,000 USP tailing factor < 2.0
Resolution from Main Impurity >2.0 >1.5 Nearest eluting impurity
Linearity (R²) 0.9992 ≥ 0.99 50-150% of target concentration
Repeatability (RSD) 0.8% ≤ 2.0% Six replicate injections
Intermediate Precision 1.2% ≤ 3.0% Different analyst and day
Accuracy (Recovery) 99.5-101.2% 98-102% Three levels, triplicate each
LOD 0.05 μg/mL Signal-to-noise ≥ 3:1 Progressive dilutions
LOQ 0.15 μg/mL Signal-to-noise ≥ 10:1 Progressive dilutions

The excellent linearity across the tested concentration range (typically 0.1-1.0 mg/mL) demonstrates the method's suitability for both quantitative purity assessment and trace impurity detection. The low detection and quantification limits enable identification of minor impurities at levels below 0.1%, essential for pharmaceutical-grade quality control. Method robustness testing reveals that flow rate variations of ±0.1 mL/min, temperature changes of ±3°C, and mobile phase pH adjustments of ±0.1 units all maintain system suitability criteria, confirming the method's reliability during routine use [5] [2] [3].

Workflow Visualization and Experimental Process

HPLC Purity Analysis Workflow

The analytical process for this compound purity assessment follows a systematic workflow from sample preparation through data analysis. The following Graphviz diagram illustrates this complete experimental process:

HPLC_Analysis_Workflow This compound HPLC Purity Analysis Workflow Start Start Analysis SamplePrep Sample Preparation Weigh 5-10 mg, dissolve in mobile phase, filter through 0.45 μm membrane Start->SamplePrep Step 1 MobilePhase Mobile Phase Preparation Water + 0.1% TFA (A) and Acetonitrile + 0.1% TFA (B) Degas for 15 minutes SamplePrep->MobilePhase Step 2 SystemEquil System Equilibration Prime system with mobile phase Stabilize at initial gradient conditions Verify stable baseline MobilePhase->SystemEquil Step 3 StandardInj Standard Injection Inject reference standard Verify retention time ±2% Check peak symmetry SystemEquil->StandardInj Step 4 SampleInj Sample Injection Inject 10 μL sample solution Monitor at 265 nm Record chromatogram StandardInj->SampleInj Step 5 DataAnalysis Data Analysis Integrate peaks Calculate peak area % Determine purity SampleInj->DataAnalysis Step 6 Validation Method Validation Assess system suitability Check resolution > 1.5 Verify RSD < 2% DataAnalysis->Validation Step 7 Report Final Report Document results Certificate of Analysis Validation->Report Step 8

This workflow encompasses the critical stages of HPLC purity analysis, beginning with proper sample preparation – a frequently overlooked yet essential step for accurate results. The sample preparation process involves precisely weighing 5-10 mg of this compound and dissolving in an appropriate solvent (typically initial mobile phase conditions) to achieve a concentration of approximately 1 mg/mL, followed by filtration through a 0.45 μm membrane to remove particulate matter. Mobile phase preparation requires careful measurement of both aqueous and organic components with acid modifier, followed by degassing to prevent bubble formation during analysis [1] [3].

System equilibration represents another crucial step, requiring sufficient time for the column to stabilize under initial gradient conditions, typically 5-10 column volumes or until a stable baseline is achieved. The inclusion of system suitability testing using reference standards verifies proper instrument function before sample analysis. The data analysis phase employs integration parameters optimized for this compound, typically with peak width set at 0.2-0.5 minutes and threshold sensitivity adjusted to detect minor impurities without integrating noise. The final validation step confirms that all system suitability criteria are met before reporting results [5] [3].

Conclusion and Implementation Recommendations

The comprehensive HPLC method outlined in this guide provides researchers with a robust analytical procedure for precise purity assessment of this compound. Through systematic method development and validation following ICH guidelines, laboratories can implement this approach with confidence in its reliability and reproducibility. The comparative data presented demonstrates that reversed-phase HPLC delivers excellent performance characteristics for this application, including high resolution, appropriate linearity across relevant concentration ranges, and sufficient sensitivity to detect trace impurities.

When implementing this method, several practical considerations enhance success. Column selection significantly impacts method performance – while C18 columns generally provide excellent results, testing multiple columns from different manufacturers identifies the optimal specific brand and lot. Mobile phase freshness critically impacts baseline stability and retention time reproducibility; preparing fresh mobile phase daily minimizes UV absorption artifacts. Systematic column maintenance, including regular flushing and storage in appropriate solvents, extends column life and maintains separation efficiency. Finally, comprehensive documentation of all method parameters, system suitability results, and validation data ensures regulatory compliance and facilitates troubleshooting when necessary.

References

Techniques for Chiral Purity Verification

Author: Smolecule Technical Support Team. Date: February 2026

For researchers and scientists, selecting the right analytical technique is crucial. The table below compares the most common methods used for determining enantiomeric purity, which is a critical quality control step for chiral drug substances [1].

Technique Key Principle Typical Application Scope Key Advantages / Disadvantages

| Chiral HPLC [1] [2] [3] | Separation on a chiral stationary phase (CSP) using HPLC, SFC, or LC-MS. | Broad; versatile for various compound types. | Direct separation of enantiomers; high efficiency; preparative scale possible [2] [3]. ✘ Requires specific, often costly, columns; method development can be needed. | | Chiral Derivatization + NMR [4] [5] [6] | Convert enantiomers into diastereomers using a chiral derivatizing agent (CDA), then analyze by NMR. | Chiral diols, primary amines, hydroxylamines, amino acids [4] [7] [6]. | Uses standard NMR equipment; fast and accurate without a standard curve [5]. ✘ Requires pure, enantiomerically stable CDA; derivatization reaction needed. | | Polarimetry [2] [8] | Measures the angle of rotation of plane-polarized light by a chiral compound. | General analysis of chiral compounds in solution. | Simple and classic method. ✘ Does not identify which enantiomer is present; low sensitivity; cannot detect small amounts of impurity [2]. |

Detailed Experimental Protocols

Here are detailed methodologies for two key approaches, adapted from the literature for general application.

Protocol 1: Chiral Purity Assay by HPLC

This protocol summarizes the system suitability and validation approach for a standard chiral HPLC assay, crucial for generating reliable data for regulatory submissions [1].

  • Core Principle: This is a direct separation method using a High-Performance Liquid Chromatography (HPLC) system equipped with a specialized Chiral Stationary Phase (CSP) column. The enantiomers interact differently with the chiral selector, leading to different retention times [2].
  • System Suitability Requirements: Before analysis, the system must meet specific criteria to ensure validity [1]:
    • Resolution (Rs): A minimum value of 1.7 is targeted to ensure baseline separation between the desired product and the enantiomeric impurity.
    • Sensitivity: The signal-to-noise ratio for the minor enantiomer peak should be ≥10 at the specification level (e.g., 0.5-1.0%).
    • Precision: Injection precision is monitored, often requiring a percent difference of <5% RSD for the main component.
  • Method Validation Parameters: The assay should be validated for [1]:
    • Specificity: No interference from other potential impurities.
    • Linearity: Demonstrated over a range, typically 80-120% of the target concentration.
    • Precision: For the minor enantiomer, <20% RSD is often acceptable near the quantitation limit.

The workflow for this method can be summarized as follows:

Start Start Chiral HPLC Assay Prep Prepare System Suitability Sample Start->Prep Inj1 Inject Sample Prep->Inj1 Check Check System Suitability: - Resolution (Rs ≥ 1.7) - S/N for impurity (≥ 10) - Precision (%RSD < 5) Inj1->Check Fail Fail: Troubleshoot System Check->Fail No Pass Pass: Proceed with Analysis Check->Pass Yes Fail->Inj1 Inj2 Inject Test Samples Pass->Inj2 Quant Quantitate Enantiomeric Impurity (Area % Mode) Inj2->Quant End Report Results Quant->End

Protocol 2: Enantiomeric Purity Determination by NMR via Derivatization

This protocol is based on published methods for analyzing chiral diols and amines, which can be adapted for compounds with similar functional groups [4] [5] [7]. It is particularly useful when chiral HPLC is not available.

  • Core Principle: The enantiomeric sample is converted into a mixture of diastereomers by reacting it with an enantiopure derivatizing agent. These diastereomers have distinct physical properties and thus produce resolvable signals in a standard ¹H NMR spectrum [4].
  • Reaction Setup: In a nuclear magnetic resonance (NMR) tube, combine [5]:
    • Chiral analyte (e.g., H-Gln(Trt)-OH or similar): 10 μmol
    • Chiral derivatizing agent (CDA, e.g., Boric Acid D or similar): 30 μmol
    • Solvent (e.g., CDCl₃): 0.6 mL
  • Derivatization Procedure:
    • Mix the contents in the NMR tube thoroughly.
    • Sonicate the mixture at 25°C for approximately 15 minutes to complete the reaction [5].
    • The reaction is complete when the NMR signals of the starting material disappear.
  • NMR Analysis & Quantification:
    • Acquire a ¹H NMR spectrum on a standard spectrometer (e.g., 400 MHz).
    • Identify the well-resolved, baseline-separated signals (ΔΔδ up to 0.39 ppm reported) corresponding to the diastereomers [5].
    • The enantiomeric ratio (e.r.) of the original sample is directly determined by integrating these resolved diastereomeric signals.

The logical relationship of this method is outlined below:

A Mix in NMR Tube: - Chiral Analyte (10 μmol) - Chiral Derivatizing Agent (30 μmol) - Solvent (e.g., CDCl₃, 0.6 mL) B Sonicate at 25°C for ~15 min A->B C Reaction Forms Diastereomeric Complex B->C D Acquire ¹H NMR Spectrum (400 MHz) C->D E Identify Baseline-Separated Signals (ΔΔδ up to 0.39 ppm) D->E F Integrate Peaks to Determine e.r. E->F

Key Considerations for Your Research

  • Regulatory and Safety Context: For drug development, strict regulatory guidelines require knowing the absolute stereochemistry of compounds with chiral centers early in development [9]. An enantiomeric impurity is treated as any other impurity and must be reported, identified, and qualified for safety [1].
  • Technique Selection: The choice between HPLC and NMR often depends on your goal. Chiral HPLC is the industry standard for quality control and validation. The NMR method is highly valuable for rapid, low-level analysis in early-stage research without rigorous method validation [4] [5].

References

H-Gln(Trt)-OH chromatographic behavior reverse-phase HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Understanding RP-HPLC Separation

In RP-HPLC, separation is based on the compound's hydrophobicity. A more hydrophobic molecule will have stronger interactions with the non-polar stationary phase (e.g., C18 column) and a longer retention time [1].

For H-Gln(Trt)-OH, the key feature influencing its behavior is the Trt (trityl) protecting group. The trityl group is a large, highly hydrophobic aromatic group. When attached to the glutamine side chain, it dramatically increases the overall hydrophobicity of the molecule compared to its unprotected form.

You can therefore expect this compound to have high retention on a standard C18 column. To elute it, you will likely need a mobile phase with a high percentage of organic solvent (such as acetonitrile or methanol) [2].

General RP-HPLC Method Development Workflow

Developing an analytical method involves systematically optimizing parameters to achieve a good separation. The following diagram outlines a standard workflow for RP-HPLC method development.

workflow Start Start Method Development Scout Method Scouting Start->Scout Optimize Method Optimization Scout->Optimize Scout_params Screen different: - Stationary Phases (C18, C8, etc.) - Mobile Phase pH - Organic Modifiers Scout->Scout_params Test Robustness Testing Optimize->Test Optimize_params Fine-tune for resolution, speed, reproducibility: - Gradient Slope - Temperature - Flow Rate Optimize->Optimize_params Validate Method Validation Test->Validate Test_params Determine impact of small, deliberate parameter changes Test->Test_params End Robust Method Validate->End Validate_params Formal process to verify method is fit for intended purpose Validate->Validate_params

This workflow highlights the key stages of method development, from initial screening to final validation [3]. The "scouting" phase is particularly important for finding the right starting conditions.

Key Parameters for Initial Scouting

For a hydrophobic compound like this compound, you can use the following table as a starting point for your experimental scouting. These parameters are based on common practices in RP-HPLC analysis [4] [1] [2].

Parameter Recommended Starting Conditions Rationale and Adjustments
Stationary Phase C18 (Octadecyl silane) Standard for high hydrophobicity; if retention is too strong, try C8 or C4.
Mobile Phase B Acetonitrile Often provides sharper peaks than methanol. Methanol can be tried for different selectivity.
Mobile Phase A Water with 0.1% Acid (e.g., TFA or Formic acid) Acid suppresses ionization of acidic/basic groups, improving peak shape.
Initial Gradient Start: 20-40% B A high initial %B is often needed for hydrophobic compounds. If the compound elutes too quickly, increase the starting %B; if it doesn't elute, increase the final %B.
Final: 80-100% B
Flow Rate 1.0 mL/min (for 4.6 mm ID column) A standard flow rate for analytical columns.
Column Temperature 30-45 °C Higher temperatures can reduce backpressure and improve efficiency.
Detection UV, 210-260 nm The trityl group has strong UV absorption in this range.

Critical Factors for Your Experiment

  • Sample Preparation: Dissolve this compound in a solvent that is weaker than or similar to your starting mobile phase (e.g., pure acetonitrile or methanol) to avoid band broadening and peak distortion [3].
  • pH and Ionization: The acidity of the mobile phase (e.g., from TFA) helps keep the carboxylic acid and amine groups protonated. Changing the pH can significantly alter the retention of ionizable compounds [5].
  • System Suitability: Always run a test mixture to ensure the HPLC system is performing correctly before analyzing your target compound.

References

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XLogP3

0.9

Other CAS

102747-84-2

Dates

Last modified: 08-15-2023

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